molecular formula C6H7ClN2O2 B1361135 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 512810-20-7

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1361135
CAS No.: 512810-20-7
M. Wt: 174.58 g/mol
InChI Key: ABUPYBBLLDSUMF-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUPYBBLLDSUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343458
Record name 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-20-7
Record name 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, a detailed, plausible synthesis protocol, safety information, and potential applications. The information is presented to support researchers and professionals in the fields of chemical synthesis and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of the chloro, ethyl, and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 512810-20-7[1][2][3]
Molecular Formula C₆H₇ClN₂O₂[1][2]
Molecular Weight 174.58 g/mol [1]
IUPAC Name This compound[4]
Purity Typically ≥95%[1][2]

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles and analogous reactions for similar pyrazole derivatives. The proposed pathway involves the synthesis of the pyrazole core, followed by chlorination and subsequent hydrolysis of an ester intermediate.

A potential synthetic route is outlined below, starting from commercially available reagents.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Diethyl 2-(ethoxymethylene)malonate C Ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate A->C Reaction B Ethylhydrazine B->C Reaction D Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate (Tautomer of C) C->D Tautomerization F Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate D->F Chlorination E Phosphorus oxychloride (POCl3) E->F G Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate I This compound (Final Product) G->I Hydrolysis H Aqueous Base (e.g., NaOH) then Acidification (e.g., HCl) H->I

Caption: Proposed Synthetic Pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1 equivalent) and a suitable solvent such as ethanol.

  • Addition of Reagent: Slowly add ethylhydrazine (1 equivalent) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1 equivalent) to the flask.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the starting material at 0 °C (ice bath).

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Work-up and Isolation: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate. Further purification can be achieved by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: Dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid (HCl). The precipitate formed is the desired product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Safety and Handling

Table 2: Hazard Information

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area or in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Applications in Drug Discovery and Development

Pyrazole carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[5][7] The structural features of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents.[8] The carboxylic acid group provides a handle for further derivatization to create libraries of compounds for biological screening.

G A This compound B Amide Coupling A->B C Esterification A->C D Other Derivatizations A->D E Library of Pyrazole Derivatives B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: Workflow for the Application of this compound in Drug Discovery.

The diverse biological activities exhibited by substituted pyrazoles make this class of compounds, and specifically this compound, a promising starting point for the development of new drugs.[9][10][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide provides essential information regarding its properties, a plausible synthesis pathway, and its potential applications. The provided experimental protocols, while based on established chemical principles for analogous compounds, should be adapted and optimized under appropriate laboratory conditions. As with all chemical reagents, proper safety precautions must be followed during handling and use.

References

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7) is a halogenated pyrazole derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Pyrazole moieties are key pharmacophores in a variety of therapeutic agents. This technical guide provides a summary of the available physical properties of this compound, general experimental protocols for the determination of its physical properties, and a conceptual workflow for its synthesis and potential derivatization.

It is important to note that publicly available experimental data for this specific compound is limited. To provide a broader context, this guide also includes data for the closely related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0), where appropriate, with clear differentiation.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C6H7ClN2O2[1]
Molecular Weight 174.59 g/mol [1]
pKa (Predicted) 2.78 ± 0.25

For the purpose of comparison, the physical properties of the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are presented in the following table:

PropertyValueSource
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
Melting Point 162.0-166.0 °C
Boiling Point (Predicted) 339.5 ± 42.0 °C
Density (Predicted) 1.40 ± 0.1 g/cm³
pKa (Predicted) 1.90 ± 0.38
Appearance White to light yellow powder or crystal

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specified in the available literature. However, standard methodologies for compounds of this nature can be applied.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting point.

  • Once an approximate range is known, allow the apparatus to cool.

  • Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The shake-flask method is a common technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, buffers at various pH values).

  • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantitatively dilute the filtered solution with a suitable solvent.

  • Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

Conceptual Workflow: Synthesis and Derivatization

While a specific synthesis protocol for this compound is not detailed in the provided search results, a general synthetic approach for pyrazole carboxylic acids often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The carboxylic acid functionality can then be used as a handle for further chemical modifications to explore structure-activity relationships.

G cluster_synthesis Synthesis cluster_derivatization Derivatization start 1,3-Dicarbonyl Compound + Ethylhydrazine reaction1 Cyclocondensation start->reaction1 product1 Intermediate Pyrazole Ester reaction1->product1 chlorination Chlorination product1->chlorination reaction2 Hydrolysis final_product This compound reaction2->final_product acid_chloride Acid Chloride Formation (e.g., with SOCl2) final_product->acid_chloride chlorination->reaction2 amide_coupling Amide Coupling (with an amine) acid_chloride->amide_coupling ester_formation Esterification (with an alcohol) acid_chloride->ester_formation amide_product Amide Derivatives amide_coupling->amide_product ester_product Ester Derivatives ester_formation->ester_product

Caption: Conceptual workflow for the synthesis and derivatization of this compound.

Signaling Pathways and Biological Activity

The pyrazole nucleus is a common feature in many biologically active compounds. While specific signaling pathways modulated by this compound are not documented, pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The biological activity is highly dependent on the substitution pattern around the pyrazole ring. Further research would be required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physical property data and provided general experimental protocols for its characterization. The conceptual workflow illustrates a plausible route for its synthesis and derivatization, offering a starting point for researchers interested in exploring the chemical space around this scaffold. Due to the limited availability of experimental data, further empirical studies are necessary to fully characterize this compound and to explore its potential biological activities.

References

An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a distinct chemical entity within the broader class of pyrazole derivatives. Compounds of this class are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. This technical guide provides a consolidated overview of the available information on this compound, focusing on its chemical structure, fundamental properties, and potential applications. It is important to note that while the pyrazole scaffold is widely studied, this specific isomer is less documented in peer-reviewed literature compared to its structural relatives.

Chemical Structure and Properties

The foundational characteristics of this compound are summarized below. These data are primarily aggregated from chemical supplier databases, as in-depth experimental studies are not widely published.

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 512810-20-7
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol

A visual representation of the logical relationship between the compound's identifiers.

Compound This compound CAS_No CAS: 512810-20-7 Compound->CAS_No is identified by Formula Formula: C₆H₇ClN₂O₂ Compound->Formula is described by Mol_Weight MW: 174.58 g/mol Compound->Mol_Weight has IUPAC IUPAC Name Compound->IUPAC is named IUPAC_Name This compound IUPAC->IUPAC_Name

Caption: Core identifiers for this compound.

Synthesis and Manufacturing

A conceptual workflow for the synthesis of the target compound.

cluster_start Starting Materials Start1 Ethyl Acetoacetate Derivative Cyclization Cyclization Start1->Cyclization Start2 Ethylhydrazine Start2->Cyclization Chlorination Chlorination Cyclization->Chlorination Forms pyrazole ring Hydrolysis Ester Hydrolysis Chlorination->Hydrolysis Introduces chloro group Final_Product This compound Hydrolysis->Final_Product Forms carboxylic acid

Caption: A generalized synthetic pathway for pyrazole carboxylic acids.

Applications in Research and Development

This compound is primarily positioned as a chemical intermediate for the synthesis of more complex molecules.[1] Its potential utility spans across agrochemical and pharmaceutical sectors.

  • Agrochemicals: It serves as a building block for developing new herbicides and plant growth regulators. The specific substitution pattern on the pyrazole ring is crucial for conferring biological activity in crop protection agents.[1]

  • Pharmaceuticals: The pyrazole nucleus is a well-established scaffold in drug discovery, known to exhibit a wide range of biological activities. While specific data for this compound is lacking, related pyrazole derivatives have shown promise in various therapeutic areas. The carboxylic acid moiety allows for further chemical modifications, such as the formation of amides and esters, to explore structure-activity relationships.

Biological Activity

There is a notable absence of published studies detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. Researchers interested in this compound would need to undertake initial screening and biological assays to determine its pharmacological or pesticidal profile.

Conclusion

This compound represents a chemical entity with potential for further exploration, particularly as a synthetic intermediate. The current body of public knowledge is largely limited to its basic chemical identifiers. This guide highlights the foundational information available and underscores the significant opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Professionals in drug discovery and agrochemical development may find this molecule to be a valuable, yet underexplored, building block for new active ingredients. Further research is essential to unlock its full potential.

References

An In-depth Technical Guide on the Molecular Weight of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. The determination of an accurate molecular weight is a fundamental necessity in chemical research and development, impacting everything from reaction stoichiometry to analytical characterization. This document outlines the process of calculating this crucial value based on the compound's molecular formula and the standard atomic weights of its constituent elements.

It is important to note that as this guide focuses on the theoretical calculation of molecular weight, experimental protocols for synthesis or analysis are not included. The information presented is derived from established chemical principles and standard atomic weight data.

Molecular Structure and Formula

The first step in determining the molecular weight is to ascertain the correct molecular formula from the compound's name: this compound.

  • Pyrazole Core : The base is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, denoted as pyrazole.

  • Substituents :

    • An ethyl group (-C₂H₅) is attached to the nitrogen at the 1-position.

    • A chlorine atom (-Cl) is attached to the carbon at the 4-position.

    • A carboxylic acid group (-COOH) is attached to the carbon at the 3-position.

Based on this structure, the molecular formula is determined to be C₆H₇ClN₂O₂ .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

The calculation is as follows:

Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH71.0087.056
ChlorineCl135.453[1]35.453
NitrogenN214.007[2][3][4][5]28.014
OxygenO215.999[6]31.998
Total 174.587

The calculated molecular weight of this compound is 174.587 g/mol .

Visualization of the Calculation Workflow

The logical process for determining the molecular weight of a chemical compound can be visualized as a straightforward workflow.

A Compound Name: This compound B Determine Molecular Structure A->B C Derive Molecular Formula: C₆H₇ClN₂O₂ B->C D Identify Constituent Elements: C, H, Cl, N, O C->D F Calculate Total Molecular Weight: Σ (Atom Count × Atomic Weight) C->F E Obtain Standard Atomic Weights D->E E->F G Result: 174.587 g/mol F->G

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and robust synthetic pathway for 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is presented as a three-step process, commencing with the N-ethylation of a pyrazole precursor, followed by chlorination of the pyrazole ring, and culminating in the hydrolysis of the ethyl ester to yield the final carboxylic acid. This guide consolidates information from established synthetic methodologies for structurally related compounds to provide a comprehensive protocol.

I. Synthetic Pathway Overview

The synthesis of this compound can be logically approached through the following sequence of reactions:

  • N-Ethylation of Ethyl 1H-pyrazole-3-carboxylate: The initial step involves the alkylation of the pyrazole ring nitrogen of Ethyl 1H-pyrazole-3-carboxylate using an ethylating agent to introduce the ethyl group at the N1 position.

  • Chlorination of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: The subsequent step is the regioselective chlorination of the pyrazole ring at the C4 position to yield Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, affording the target molecule, this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

This procedure is adapted from analogous N-alkylation reactions of pyrazole derivatives.

Reaction Scheme:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
Ethyl 1H-pyrazole-3-carboxylateC6H8N2O2140.14
Diethyl sulfateC4H10O4S154.19
Potassium carbonate (anhydrous)K2CO3138.21
Acetone (anhydrous)C3H6O58.08

Procedure:

  • To a stirred solution of Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the suspension to reflux.

  • Slowly add diethyl sulfate (1.2 eq) to the refluxing mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Quantitative Data (Expected):

ProductYield (%)Purity (%)
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate75-85>95
Step 2: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

This greener chlorination method is adapted from a patented procedure for a similar substrate, avoiding the use of harsh chlorinating agents like sulfuryl chloride.

Reaction Scheme: ``` [Ethyl 1-ethyl-1H-pyrazole-3-carboxylate] + HCl + H2O2 --(Solvent)--> [Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate]

[Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate] + NaOH --(Solvent, Heat)--> [Sodium 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate] --(Acidification)--> [this compound]

Caption: Synthetic route to this compound.

The Discovery and Development of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and an appended carboxylic acid group, serves as a versatile template for the design of novel therapeutics. The chemical tractability of the pyrazole ring and the carboxylic acid handle allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This technical guide provides an in-depth overview of the discovery of pyrazole carboxylic acid derivatives, focusing on their synthesis, diverse pharmacological applications, and the structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a visual representation of relevant signaling pathways and experimental workflows.

Core Synthetic Methodologies

The construction of the pyrazole core is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] Variations of this method, along with other modern synthetic strategies, have been developed to allow for the efficient and regioselective synthesis of polysubstituted pyrazole carboxylic acids.

A common synthetic route involves the reaction of a substituted acetophenone with diethyl oxalate to form a dioxo-ester intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the ethyl pyrazole-3-carboxylate scaffold, which can be further modified.[2]

Pharmacological Applications and Structure-Activity Relationships

Pyrazole carboxylic acid derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.[7]

Anticancer Activity

A significant area of research has focused on the development of pyrazole carboxylic acid derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes in cancer-related signaling pathways, such as protein kinases.[1][8]

Kinase Inhibition: Many pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), the PI3K/Akt pathway, and receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[9] For instance, certain 1H-pyrazole-3-carboxamide derivatives have shown potent, nanomolar-level inhibition of both FLT3 and CDKs, making them promising candidates for the treatment of acute myeloid leukemia (AML).[10]

Structure-Activity Relationship (SAR):

  • Substitution at the N1 position of the pyrazole ring with bulky aromatic groups is often crucial for potent kinase inhibition.[10]

  • The carboxamide moiety at the C3 position is a key feature for interaction with the hinge region of the kinase ATP-binding pocket.[10]

  • Modifications at the C4 and C5 positions can be used to enhance selectivity and improve physicochemical properties.[11]

Table 1: Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives

Compound IDTarget(s)Cancer Cell LineIC50Citation(s)
Compound 22 EGFRMCF72.82 µM
Compound 23 EGFRA5493.15 µM
Compound 36 CDK2-0.199 µM
Compound 43 PI3KMCF70.25 µM[9]
Compound 50 EGFR, VEGFR-2HepG20.71 µM[9]
Compound 8t FLT3, CDK2/4MV4-11 (AML)1.22 nM[10]
Danusertib Aurora KinasesVarious LeukemiaPhase II Clinical Trials[12]
Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, highlight the potential of this scaffold in treating inflammation.[13] Newer derivatives of pyrazole carboxylic acid have been developed that exhibit significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[14]

In Vivo Efficacy: In preclinical models, such as the carrageenan-induced rat paw edema assay, pyrazolylthiazole carboxylic acid derivatives have demonstrated potent anti-inflammatory activity, with edema inhibition comparable to or exceeding that of the standard drug indomethacin.[4]

Table 2: Anti-inflammatory Activity of Pyrazolylthiazole Carboxylic Acid Derivatives

Compound IDEdema Inhibition (%) at 3hStandard (Indomethacin)Citation(s)
1p 93.06%91.32%[4]
2c 91.30%91.32%[4]
2n 89.59%91.32%[4]
Antimicrobial and Antiviral Activity

The pyrazole carboxylic acid scaffold has also been explored for the development of agents to combat infectious diseases.

Antimicrobial Activity: Various derivatives have shown promising activity against a range of bacterial and fungal pathogens.[15] For example, certain pyrazole-1-carbothiohydrazide derivatives have demonstrated low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger.[16]

Antiviral Activity: Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, a key enzyme in the viral replication cycle. Optimized compounds have shown antiviral activity in cell-based assays with EC50 values in the low micromolar range.[14] Another N-acetyl 4,5-dihydropyrazole derivative was found to be active against the vaccinia virus with an EC50 of 7 µg/ml.[17]

Table 3: Antimicrobial and Antiviral Activity of Representative Pyrazole Carboxylic Acid Derivatives

Compound IDActivity TypeOrganism/VirusMIC/EC50Citation(s)
Compound 3 AntibacterialE. coli0.25 µg/mL[15]
Compound 4 AntibacterialS. epidermidis0.25 µg/mL[15]
Compound 2 AntifungalA. niger1 µg/mL[15]
Compound 21a AntibacterialS. aureus62.5 µg/mL[16]
Compound 30 AntiviralDengue Virus (DENV-2)4.1 µM[14]
Compound 53 AntiviralDENV Protease (Reporter Assay)2.2 µM[14]
Compound 7 AntiviralVaccinia Virus7 µg/mL[17]

Visualizing Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: General workflow for the discovery of pyrazole carboxylic acid derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets (Bad, GSK3β, etc.) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Inhibitor Pyrazole Carboxylic Acid Derivative (e.g., Compound 43) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Experimental Workflows

Synthesis_Screening_Workflow

Caption: Workflow for synthesis and in vitro screening of a pyrazole carboxamide.

Experimental Protocols

Protocol 1: General Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide

This protocol describes the conversion of a pyrazole carboxylic acid to its corresponding primary amide.[5]

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃·H₂O)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and thionyl chloride (3.0 eq).[5]

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by concentrating the mixture under vacuum. This yields the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

  • Cool the residue in an ice bath (0°C).

  • Slowly add aqueous ammonia dropwise to the cooled residue with constant stirring.

  • Continue stirring at 0°C. A solid product will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry to afford the final 1,5-dimethyl-1H-pyrazole-3-carboxamide.[5]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on a cancer cell line.[3][8][11][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound in rodents.[13][18][19]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Carrageenan (1% w/v suspension in sterile saline)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound and the standard drug to their respective groups of animals (e.g., via intraperitoneal or oral route). The control group receives only the vehicle.

  • Induction of Edema: Thirty minutes to one hour after compound administration, inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each animal.[18][19]

  • Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[18]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion

Pyrazole carboxylic acid derivatives continue to be a highly productive and versatile scaffold in the field of drug discovery. Their synthetic accessibility and broad range of biological activities, particularly in oncology and inflammation, ensure their continued relevance. The ability to systematically modify their structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide underscore the importance of this chemical class and provide a foundational resource for researchers aiming to explore and develop new therapeutics based on the pyrazole carboxylic acid core.

References

Spectroscopic and Synthetic Profile of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7). Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document focuses on predicted spectroscopic values, data from analogous structures, and detailed, representative experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

PropertyValueSource
CAS Number 512810-20-7--INVALID-LINK--
Molecular Formula C₆H₇ClN₂O₂--INVALID-LINK--
Molecular Weight 174.59 g/mol --INVALID-LINK--
Melting Point 176-177 °C--INVALID-LINK--
Predicted Boiling Point 329.4±22.0 °C--INVALID-LINK--
Predicted Density 1.46±0.1 g/cm³--INVALID-LINK--

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5Singlet (broad)1HCOOH
~8.1Singlet1HC5-H
~4.2Quartet2HN-CH₂-CH₃
~1.4Triplet3HN-CH₂-CH₃

Experimental ¹H NMR Data for Analog: 4-Chloro-1H-pyrazole-3-carboxylic acid [1]

Solvent: DMSO-d₆, 600 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
13.63Singlet (broad)2HCOOH and NH
7.94Singlet1HC5-H

Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~162C=O (Carboxylic Acid)
~140C3
~135C5
~108C4
~45N-CH₂
~15CH₃
Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1550MediumC=N stretch (Pyrazole Ring)
~1100MediumC-Cl stretch
Mass Spectrometry

Expected Mass Spectrometry Data

TechniqueExpected m/z
Electrospray Ionization (ESI+)[M+H]⁺ ≈ 175.02
Electrospray Ionization (ESI-)[M-H]⁻ ≈ 173.01

The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

Synthesis of 4-Chloropyrazole Carboxylic Acids (Representative Protocol)

A general strategy for the synthesis of substituted 3-chloropyrazoles involves a three-step method: condensation, halogenation, and oxidation.[2] A representative procedure for the chlorination of a pyrazole precursor is described below, adapted from a patented method for preparing 4-chloropyrazoles.[3]

Materials:

  • 1-ethyl-1H-pyrazole-3-carboxylic acid (precursor)

  • Hypochloric acid or a salt thereof (e.g., sodium hypochlorite)

  • Suitable solvent (e.g., water, dichloromethane)

  • Acid for pH adjustment (e.g., HCl)

Procedure:

  • Dissolve the 1-ethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent in a reaction vessel equipped with a stirrer and temperature control.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (0.95-1.5 equivalents) to the stirred pyrazole solution, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical experiment involves 16-64 scans. For ¹³C NMR, which has a lower natural abundance, several hundred to several thousand scans may be necessary.[5] Broadband proton decoupling is typically used for ¹³C NMR to simplify the spectrum to single lines for each carbon environment.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

3.2.2. IR Spectroscopy (Thin Solid Film Method)

  • Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

  • Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., KBr, NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty beam path should be run first and automatically subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically <1 mM) in a polar volatile solvent such as methanol, acetonitrile, or a mixture with water.[7] The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

  • Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.[7] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[8][9] As the solvent evaporates, gas-phase ions of the analyte are formed and enter the mass analyzer.[8]

  • Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance, generating a mass spectrum.[10]

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

G Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor 1-ethyl-1H-pyrazole- 3-carboxylic acid Reaction Chlorination Reaction (e.g., with NaOCl) Precursor->Reaction Workup Acidification, Filtration, and Drying Reaction->Workup Product Crude Product Workup->Product Purification Recrystallization Product->Purification FinalProduct Pure 4-Chloro-1-ethyl-1H- pyrazole-3-carboxylic acid Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry (ESI-MS) FinalProduct->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow from synthesis to spectroscopic analysis.

References

Determining the Solubility of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols and data presentation structures to enable researchers to generate and manage this critical data in-house.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility profile is essential for process optimization and ensuring the efficient use of this compound in further synthetic applications.

Qualitative & Quantitative Solubility Data

To facilitate the systematic collection of solubility data, the following table structure is recommended for recording experimental findings.

Table 1: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationObservations
e.g., Methanol25e.g., Gravimetric
e.g., Ethanol25e.g., UV-Vis
e.g., Acetone25e.g., Titration
e.g., Acetonitrile25
e.g., Dichloromethane25
e.g., Ethyl Acetate25
e.g., Toluene25
e.g., Dimethylformamide25
e.g., Dimethyl Sulfoxide25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can provide a rapid understanding of the compound's general behavior.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 1-2 minutes.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to have dissolved.

  • If the compound appears soluble, add another small portion of the solid to see if more dissolves, indicating a higher solubility.

Quantitative Solubility Determination: Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the dissolved solute.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable containers

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a scintillation vial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand at the set temperature for several hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

  • Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the compound. A vacuum oven can be used for high-boiling point solvents.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + solute) - Weight of dish] / Volume of filtrate (mL) * 100

Quantitative Solubility Determination: UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore and a calibration curve can be established.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Saturated solution prepared as in the gravimetric method.

Procedure:

  • Prepare a stock solution of known concentration of this compound in the chosen solvent.

  • Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Prepare a saturated solution as described in the gravimetric method.

  • Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start_node Start: Obtain Pure Compound and Solvents qual_test Qualitative Solubility Test (e.g., visual inspection in vials) start_node->qual_test quant_prep Prepare Saturated Solution (Excess solute in known solvent volume) qual_test->quant_prep Select promising solvents equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) quant_prep->equilibration separation Separate Solid and Liquid Phases (Centrifugation or settling) equilibration->separation sampling Sample and Filter Supernatant (e.g., using 0.45 um syringe filter) separation->sampling gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue sampling->gravimetric If compound is non-volatile spectroscopic Spectroscopic Analysis (UV-Vis): Dilute and Measure Absorbance sampling->spectroscopic If compound has a chromophore titration Titrimetric Analysis: Titrate with a Standardized Solution sampling->titration If compound is acidic/basic data_analysis Calculate Solubility (g/L, mol/L, etc.) gravimetric->data_analysis spectroscopic->data_analysis titration->data_analysis end_node End: Tabulate and Report Data data_analysis->end_node Synthesis_Pathway reactants Starting Materials: e.g., Ethyl Acetoacetate derivative and Hydrazine derivative cyclization Cyclization Reaction reactants->cyclization intermediate Pyrazole Ester Intermediate cyclization->intermediate chlorination Chlorination intermediate->chlorination chloro_intermediate Chlorinated Pyrazole Ester chlorination->chloro_intermediate hydrolysis Ester Hydrolysis chloro_intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure Compound for Solubility Studies purification->final_product

References

The Biological Versatility of Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed into clinically used drugs for various therapeutic areas, demonstrating their significance in drug discovery and development. This technical guide provides a comprehensive overview of the principal biological activities of pyrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and kinase inhibitory properties. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to support researchers and scientists in the field.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (Compunds 22 & 23)MCF7, A549, HeLa, PC32.82 - 6.28Etoposide-
Pyrazolone-pyrazole derivative (Compound 27)MCF716.50Tamoxifen23.31
Pyrazolo[4,3-c]pyridine derivative (Compound 41)MCF71.937 (µg/mL)Doxorubicin4.162 (µg/mL)
Pyrazolo[4,3-c]pyridine derivative (Compound 41)HepG23.695 (µg/mL)Doxorubicin3.832 (µg/mL)
Pyrazolo[4,3-c]pyridine derivative (Compound 42)HCT1162.914 (µg/mL)Doxorubicin3.676 (µg/mL)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (24h)14.97Paclitaxel49.90
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (48h)6.45Paclitaxel25.19
Pyrazole acetohydrazide (Compound 32)Ovarian Cancer8.63--
Pyrazole carbohydrazide (Compound 36)B16F10 (Skin Cancer)6.75--
Pyrazole derivative (Compound 1)K562 (Leukemia)7.31--
Pyrazole triazole thiol (Compound 55)PC-3 (Prostate Cancer)5.32--
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard initial screening tool for anticancer compounds.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with pyrazole compounds incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add solubilization agent (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance data_analysis Calculate % viability and IC50 absorbance->data_analysis end End data_analysis->end Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of pyrazole compound start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate plate inoculate_plate->incubation read_mic Visually determine MIC incubation->read_mic end End read_mic->end Carrageenan_Assay_Workflow start Start animal_grouping Group and acclimatize rodents start->animal_grouping compound_admin Administer pyrazole compound, vehicle, or positive control animal_grouping->compound_admin measure_initial_paw_volume Measure initial paw volume (t=0) compound_admin->measure_initial_paw_volume carrageenan_injection Inject carrageenan into hind paw measure_initial_paw_volume->carrageenan_injection measure_paw_volume Measure paw volume at regular intervals carrageenan_injection->measure_paw_volume data_analysis Calculate % edema inhibition measure_paw_volume->data_analysis end End data_analysis->end Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition MES_Test_Workflow start Start animal_prep Acclimatize animals start->animal_prep compound_admin Administer pyrazole compound or control animal_prep->compound_admin electrode_placement Apply local anesthetic and place electrodes compound_admin->electrode_placement stimulation Deliver electrical stimulus electrode_placement->stimulation observation Observe for tonic hindlimb extension stimulation->observation data_analysis Calculate % protection and ED50 observation->data_analysis end End data_analysis->end Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor solutions start->prepare_reagents kinase_reaction Incubate kinase, substrate, and inhibitor with ATP prepare_reagents->kinase_reaction stop_reaction Stop kinase reaction and deplete remaining ATP kinase_reaction->stop_reaction generate_signal Add detection reagent to generate luminescent signal stop_reaction->generate_signal measure_luminescence Measure luminescence generate_signal->measure_luminescence data_analysis Calculate % inhibition and IC50 measure_luminescence->data_analysis end End data_analysis->end Sildenafil_Pathway NO Nitric Oxide (NO) (from sexual stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 Erection Erection Relaxation->Erection GMP GMP PDE5->GMP Degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 Inhibition Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Reduced_Appetite Reduced Appetite CB1_Receptor->Reduced_Appetite Rimonabant Rimonabant Rimonabant->CB1_Receptor Inverse Agonism

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Use By: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed two-step protocol for the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the development of pharmaceuticals and agrochemicals.[1] The synthesis commences with the N-alkylation of ethyl 4-chloro-1H-pyrazole-3-carboxylate, followed by the saponification of the resulting ester to yield the target carboxylic acid. This protocol emphasizes procedural detail, safety, and data presentation to ensure reproducibility for research and development applications.

Part 1: Overall Synthesis Strategy

The synthesis of this compound is achieved via a two-step process starting from the commercially available ethyl 4-chloro-1H-pyrazole-3-carboxylate.

  • Step 1: N-Ethylation. The pyrazole nitrogen is alkylated using an ethylating agent in the presence of a non-nucleophilic base. This reaction is regioselective, though the formation of regioisomers is possible and requires careful monitoring and purification.

  • Step 2: Saponification. The ethyl ester of the N-ethylated intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Part 2: Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

This procedure details the N-alkylation of the pyrazole ring. The choice of base and solvent is critical for reaction efficiency.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
Ethyl 4-chloro-1H-pyrazole-3-carboxylateC₆H₇ClN₂O₂174.59≥97%5.00 g28.6
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21≥99%5.93 g42.9
Ethyl Iodide (EtI)C₂H₅I155.9799%3.1 mL (4.93 g)31.5
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0999.8%50 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~300 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-Sat.~100 mL-
BrineNaCl(aq)-Sat.~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04≥99%~10 g-

Protocol:

  • To a 250 mL round-bottom flask under an inert argon atmosphere, add ethyl 4-chloro-1H-pyrazole-3-carboxylate (5.00 g, 28.6 mmol).

  • Add anhydrous N,N-Dimethylformamide (50 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (5.93 g, 42.9 mmol, 1.5 eq) to the stirred solution.

  • Stir the resulting suspension at room temperature for 20 minutes.

  • Add ethyl iodide (3.1 mL, 31.5 mmol, 1.1 eq) dropwise to the suspension over 5 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.

Expected Yield: 75-85%.

G

Step 2: Synthesis of this compound

This procedure details the base-mediated hydrolysis (saponification) of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylateC₈H₁₁ClN₂O₂202.64>98% (from Step 1)4.00 g19.7
Sodium Hydroxide (NaOH)NaOH40.00≥98%1.58 g39.5
Ethanol (EtOH)C₂H₅OH46.0795%40 mL-
Deionized Water (H₂O)H₂O18.02-20 mL-
Hydrochloric Acid (HCl)HCl36.462 M (aq)~25 mL (or to pH 2-3)-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~150 mL-
BrineNaCl(aq)-Sat.~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04≥99%~5 g-

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (4.00 g, 19.7 mmol) in ethanol (40 mL).

  • In a separate beaker, dissolve sodium hydroxide (1.58 g, 39.5 mmol, 2.0 eq) in deionized water (20 mL).

  • Add the aqueous NaOH solution to the stirred ethanolic solution of the ester at room temperature.[3]

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of ethyl acetate to remove any unreacted starting material. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

  • Extract the acidified mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting white solid is the target compound, this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Expected Yield: 90-98%.

G

Part 3: Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with extreme care.

  • Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed. Use in a well-ventilated area.

  • Sodium Hydroxide / Hydrochloric Acid: These are corrosive reagents. Avoid contact with skin and eyes. Handle with appropriate care.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of this procedure.

References

Application Notes: 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid as a Versatile Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid and its analogs as key intermediates in the development of modern herbicides. The pyrazole scaffold is a privileged structure in agrochemical discovery, offering a robust platform for the synthesis of potent herbicidal agents.[1] This document outlines the synthesis of a representative pyrazole-based herbicide, its mechanism of action, and detailed experimental protocols.

Introduction

Pyrazole derivatives are a cornerstone in the agrochemical industry, with numerous commercialized products demonstrating fungicidal, insecticidal, and herbicidal activities. The inherent chemical stability and the possibility of functionalization at multiple positions of the pyrazole ring allow for the fine-tuning of biological activity and selectivity. This compound serves as a valuable building block, enabling the introduction of diverse functionalities to achieve desired herbicidal properties.

Featured Application: Synthesis of Pyroxasulfone-like Herbicides

While this compound is a key intermediate, we will use the synthesis of the commercial herbicide Pyroxasulfone as a representative example to illustrate the synthetic strategies involved. Pyroxasulfone is a pre-emergence herbicide that effectively controls annual grasses and some broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2][3] The synthesis involves the construction of a substituted pyrazole core followed by the introduction of a sulfonylmethyl-isoxazoline moiety.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

Pyroxasulfone and related herbicides act by inhibiting the VLCFA elongase enzyme complex located in the endoplasmic reticulum. This enzyme is crucial for the biosynthesis of VLCFAs, which are essential components of various cellular structures, including cuticular waxes, suberin, and membranes. By inhibiting this enzyme, the herbicide disrupts the formation of these vital lipids, leading to a failure in cell membrane integrity and ultimately inhibiting the growth of seedling shoots and roots, preventing weed emergence.[1][2][4][5][6]

Below is a diagram illustrating the targeted signaling pathway.

VLCFA_Inhibition cluster_plant_cell Plant Cell cluster_er Endoplasmic Reticulum cluster_outcome Physiological Effect Malonyl_CoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase (Enzyme Complex) Malonyl_CoA->VLCFA_Elongase + Acyl_CoA Acyl-CoA (C16/C18) Acyl_CoA->VLCFA_Elongase + VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (>C18) VLCFA_Elongase->VLCFA Disruption Disruption of Cell Membrane Integrity VLCFA_Elongase->Disruption Cuticular_Waxes Cuticular_Waxes VLCFA->Cuticular_Waxes Incorporation Suberin Suberin VLCFA->Suberin Incorporation Membranes Membranes VLCFA->Membranes Incorporation Pyroxasulfone Pyroxasulfone Pyroxasulfone->VLCFA_Elongase Inhibition Inhibition Inhibition of Seedling Shoot and Root Growth Disruption->Inhibition Weed_Death Weed Death Inhibition->Weed_Death

Caption: Inhibition of VLCFA Elongase by Pyroxasulfone.

Experimental Protocols

The following protocols describe a representative synthesis of a pyroxasulfone-like herbicide starting from a pyrazole carboxylic acid intermediate.

Workflow for Pyroxasulfone Synthesis

Pyroxasulfone_Synthesis_Workflow Start 4-Chloro-1-ethyl-1H- pyrazole-3-carboxylic acid (or analog) Step1 Reduction to Hydroxymethylpyrazole Start->Step1 Intermediate1 4-Chloro-1-ethyl-1H- pyrazol-3-yl)methanol Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-(Chloromethyl)-3-chloro- 1-ethyl-1H-pyrazole Step2->Intermediate2 Step3 Thiolation Intermediate2->Step3 Intermediate3 Thioacetate Intermediate Step3->Intermediate3 Step4 Coupling with Isoxazoline Intermediate3->Step4 Intermediate4 Sulfide Intermediate Step4->Intermediate4 Step5 Oxidation Intermediate4->Step5 End Pyroxasulfone-like Herbicide Step5->End

Caption: Synthetic workflow for a Pyroxasulfone-like herbicide.

Protocol 1: Synthesis of (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol.

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography.

Protocol 2: Synthesis of 3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole

This protocol details the chlorination of the hydroxymethyl group.

Materials and Reagents:

  • (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol

  • Thionyl chloride (SOCl₂) or other chlorinating agent

  • Anhydrous dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole.

Protocol 3: Synthesis of the Sulfide Intermediate

This protocol describes the formation of the sulfide by reacting the chloromethyl pyrazole with the isoxazoline thiol equivalent.

Materials and Reagents:

  • 3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole

  • 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol (or its salt)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol (1.0 eq) in anhydrous DMF, add the base (1.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes to form the thiolate.

  • Add a solution of 3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the sulfide intermediate.

Protocol 4: Oxidation to Pyroxasulfone-like Herbicide

This protocol outlines the final oxidation step to the sulfone.

Materials and Reagents:

  • Sulfide intermediate from Protocol 3

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a catalyst)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the sulfide intermediate (1.0 eq) in DCM and cool to 0 °C.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the excess oxidant by washing with a saturated sodium thiosulfate solution.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final pyroxasulfone-like herbicide.

Quantitative Data

The following table summarizes representative data for the herbicidal activity of Pyroxasulfone.

Weed SpeciesApplication Rate (g a.i./ha)Control Efficacy (%)Reference
Amaranthus viridis100>90[1]
Chloris elata5097[1]
Conyza spp.250100[1]
Echinochloa crus-galli150>80[1]
Chenopodium album63>80[3]
Abutilon theophrasti63>80[3]

Conclusion

This compound and its analogs are highly valuable intermediates for the synthesis of novel herbicides. The synthetic routes outlined, using the commercial herbicide Pyroxasulfone as a model, demonstrate the versatility of the pyrazole core in constructing complex and potent agrochemicals. The clear understanding of the mode of action, involving the inhibition of VLCFA elongase, provides a rational basis for the design of new herbicidal molecules with improved efficacy and selectivity. The provided protocols offer a foundational methodology for researchers in the field of agrochemical synthesis.

References

Application Notes and Protocols: 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. Its substituted pyrazole core is a recognized pharmacophore, and the presence of a reactive carboxylic acid group and a chloro substituent makes it an ideal starting material for the synthesis of diverse bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent enzyme inhibitors.

Key Application: Development of Succinate Dehydrogenase Inhibitors

A primary application of the this compound scaffold is in the synthesis of succinate dehydrogenase (SDH) inhibitors. SDH is a critical enzyme complex (Complex II) in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration and energy production, making it an effective mechanism for fungicides and pesticides.[1][3]

Derivatives of pyrazole carboxylic acids, particularly pyrazole-carboxamides, have been extensively explored as SDH inhibitors.[2][3][4] The pyrazole-carboxamide moiety is a key structural feature in several commercial fungicides.[1] The ethyl group at the N1 position and the chloro group at the C4 position of the pyrazole ring in this compound can be strategically utilized to modulate the binding affinity and specificity of the resulting inhibitors to the target enzyme.[5]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The general mechanism of action for pyrazole-carboxamide derivatives as SDH inhibitors involves their binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The blockage of electron transfer from succinate to ubiquinone halts the catalytic cycle of the enzyme, leading to a depletion of ATP and ultimately causing cell death in the target organism.

SDH_Inhibition_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Mechanism Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- ATP_Production ATP Production SDH->ATP_Production Disrupted Complex_III Complex III UQ->Complex_III e- Complex_III->ATP_Production Inhibitor Pyrazole-Carboxamide Inhibitor Inhibitor->SDH Binds to Q-site

Figure 1: Mechanism of SDH Inhibition by Pyrazole-Carboxamides.

Quantitative Data for Pyrazole-Carboxamide Derivatives

While specific bioactivity data for derivatives of this compound is not extensively published, the following table summarizes the inhibitory and fungicidal activities of structurally related pyrazole-carboxamides, demonstrating the potential of this class of compounds.

Compound ClassTarget Organism/EnzymeActivity MetricValueReference
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamidesPorcine SDHIC₅₀0.014 µM[1][3]
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamidesWheat powdery mildewEC₅₀0.633 mg/L[6]
Pyrazole-4-carboxamides with oxime ether fragmentRhizoctonia solaniEC₅₀1.1 µg/mL[2]
Pyrazole-4-carboxamides with oxime ether fragmentR. solani SDHIC₅₀3.3 µM[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of novel pyrazole-carboxamide derivatives using this compound as a starting material.

Protocol 1: Synthesis of a Pyrazole-Carboxamide Derivative

This protocol describes a two-step synthesis of a representative N-substituted pyrazole-carboxamide. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by condensation with a primary or secondary amine.

Synthesis_Workflow Start 4-Chloro-1-ethyl-1H- pyrazole-3-carboxylic acid Step1 Step 1: Acid Chloride Formation - Thionyl chloride (SOCl₂) - or Oxalyl chloride - Anhydrous DCM or Toluene - Reflux Start->Step1 Intermediate 4-Chloro-1-ethyl-1H- pyrazole-3-carbonyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling - Primary or Secondary Amine (R₁R₂NH) - Triethylamine (Et₃N) or Pyridine - Anhydrous DCM - 0°C to RT Intermediate->Step2 Product N-(Substituted)-4-chloro-1-ethyl- 1H-pyrazole-3-carboxamide Step2->Product Purification Purification - Aqueous workup - Column chromatography - (Silica gel, Hexane/EtOAc) Product->Purification FinalProduct Final Product Purification->FinalProduct

Figure 2: General Workflow for Pyrazole-Carboxamide Synthesis.

Step 1: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • The crude acid chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-(substituted)-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide

  • Dissolve the crude 4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride from Step 1 in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazole-carboxamide derivative.

Protocol 2: In Vitro SDH Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against succinate dehydrogenase.

  • Enzyme Source: Prepare a mitochondrial fraction from a suitable source (e.g., porcine heart, fungal mycelia) as the source of the SDH enzyme.

  • Assay Buffer: Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing succinate).

  • Test Compounds: Prepare stock solutions of the synthesized pyrazole-carboxamide derivatives in DMSO.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, the mitochondrial enzyme preparation, and varying concentrations of the test compounds. b. Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 10 minutes at 25 °C). c. Initiate the reaction by adding an electron acceptor solution (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS)). d. Immediately measure the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Determine the percentage of inhibition relative to a DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a valuable scaffold for the development of novel bioactive compounds, particularly succinate dehydrogenase inhibitors. The synthetic protocols provided herein offer a straightforward approach to generate a library of pyrazole-carboxamide derivatives for structure-activity relationship (SAR) studies. The in vitro assay protocol enables the quantitative evaluation of their inhibitory potency, facilitating the identification of lead compounds for further development in the fields of medicinal chemistry and agrochemicals.

References

Application Notes and Protocols: Derivatization of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole ring is a prominent scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds. 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a versatile starting material for the synthesis of novel derivatives. The presence of the carboxylic acid group at the 3-position allows for straightforward derivatization, most commonly through amide bond formation, to explore a range of biological activities. The chloro and ethyl substituents on the pyrazole ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. These notes provide detailed protocols for the synthesis of amide derivatives and their subsequent evaluation for anticancer and antimicrobial activities, based on established methodologies for analogous compounds.

Section 1: Synthesis of Amide Derivatives

The most common derivatization of this compound involves the formation of an amide bond with various primary or secondary amines. This is typically achieved by activating the carboxylic acid. A general workflow is presented below.

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation A Start: 4-Chloro-1-ethyl-1H- pyrazole-3-carboxylic acid B Step 1: Acid Activation (e.g., with SOCl₂, HATU) A->B C Step 2: Amide Coupling (Addition of desired Amine) B->C D Step 3: Work-up & Purification (Extraction, Chromatography) C->D E Final Product: Amide Derivative D->E F Anticancer Screening (e.g., MTT Assay) E->F Test Activity G Antimicrobial Screening (e.g., Broth Microdilution) E->G Test Activity

Caption: General workflow for synthesis and bioactivity screening.

Protocol 1.1: General Procedure for Amide Coupling via Acid Chloride Intermediate

This protocol is a robust method suitable for a wide range of amines. It involves the conversion of the carboxylic acid to a more reactive acyl chloride.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride. Use this intermediate immediately in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (2.0 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Protocol 1.2: General Procedure for Amide Coupling using HATU

This method uses a modern coupling reagent, HATU, which is effective for forming amide bonds under mild conditions, minimizing side reactions.[2]

Materials:

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)

  • Desired primary or secondary amine (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: In a flask under an inert atmosphere, dissolve the this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Bioactivity Data of Analogous Pyrazole Carboxamides

While specific data for derivatives of this compound is not available in the cited literature, the following tables summarize the bioactivity of structurally related pyrazole carboxamides, demonstrating the potential of this compound class.

Table 1: Anticancer Activity of Representative Pyrazole Carboxamide Derivatives

The data below represents the half-maximal inhibitory concentration (IC₅₀) required to inhibit the proliferation of various human cancer cell lines. Lower values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-1-carboxamideA375 (Melanoma)4.2[3]
Pyrazole-5-carboxamideHCT116 (Colon)0.39[3]
Pyrazole-5-carboxamideMCF-7 (Breast)0.46[3]
Pyrazole-linked PyrazolineA549 (Lung)9.3[4]
Diaminopyrazole-1-carboxamideHePG2 (Liver)6.57[5]
Diaminopyrazole-1-carboxamideMCF-7 (Breast)7.97[5]
1,2,3-Triazole-Pyrazole HybridMCF-7 (Breast)0.304[6]
1,2,3-Triazole-Pyrazole HybridOVCAR3 (Ovarian)0.233[6]
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

The data below represents the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
Pyrazole CarbothiohydrazideEscherichia coliGram-negative62.5 - 125[7]
Pyrazole CarbothiohydrazideStaphylococcus aureusGram-positive62.5 - 125[7]
Pyrazole CarbothiohydrazideAspergillus nigerFungus2.9 - 7.8[7]
Pyrazole DerivativeEscherichia coliGram-negative0.25[8]
Pyrazole DerivativeStreptococcus epidermidisGram-positive0.25[8]
Pyrazole DerivativeAspergillus nigerFungus1.0[8]

Section 3: Protocols for Biological Evaluation

Protocol 3.1: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Protocol 3.2: Broth Microdilution Method for Antimicrobial MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Clotrimazole)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Section 4: Potential Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. A common target for pyrazole-containing compounds is the protein kinase family.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, FLT3) GF->Rec Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Rec->Downstream Phosphorylation ATP ATP ADP ADP ATP->ADP Kinase Activity Prolif Cell Proliferation, Survival, Angiogenesis Downstream->Prolif Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Rec Binds to ATP pocket, Inhibits Activity

Caption: Inhibition of a receptor tyrosine kinase pathway.

Pyrazole derivatives have been designed as inhibitors for various kinases, including CDK2, CDK4, and FLT3.[3][9] They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to uncontrolled cell growth. The specific kinase inhibited depends on the substitution pattern of the pyrazole scaffold. Molecular docking studies can help predict the binding mode and guide the design of more potent and selective inhibitors.[4]

References

Application Notes and Protocols for the Quantification of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid in various matrices. Due to the limited availability of validated methods for this specific analyte in publicly accessible literature, the methodologies presented herein are adapted from established analytical techniques for structurally related pyrazole derivatives. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These notes include comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the analytical workflows.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, quality control of synthesized materials, and various research applications. Pyrazole derivatives, in general, are a significant class of compounds with a wide range of biological activities.[3][4][5] This document outlines robust analytical methods for the determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target analyte is presented below. These properties are essential for method development.

PropertyValueSource
Molecular FormulaC₆H₇ClN₂O₂N/A
Molecular Weight174.59 g/mol N/A
CAS Number512810-20-7[6]

Note: Some properties are calculated due to the limited experimental data in public databases.

Analytical Methods

Two primary analytical methods are detailed: an HPLC-UV method for routine analysis and a more sensitive and selective LC-MS/MS method for bioanalytical applications or trace-level quantification.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or formulated products where concentration levels are relatively high. The methodology is adapted from a validated RP-HPLC method for a pyrazoline derivative.[7]

Chromatographic Conditions:

ParameterCondition
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 0.1% Trifluoroacetic acid in Water : Methanol (20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temperature 25 ± 2°C
Detection Wavelength 206 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

The following table summarizes the expected performance of the HPLC-UV method based on typical validation results for similar compounds.[7]

ParameterExpected Range/Value
Linearity (r²) > 0.998
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (plasma, urine) or trace impurity analysis, an LC-MS/MS method is recommended.

LC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50mm x 2.1mm, 1.8µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ (To be determined experimentally)
Product Ions (Q3) To be determined by infusion of a standard solution
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

ParameterExpected Range/Value
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Serial Dilution for Working Standards B->C F Inject into HPLC System C->F D Prepare Sample Solution E Filter through 0.45µm Syringe Filter D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for quantification by HPLC-UV.

LC-MS/MS Sample Preparation Workflow (Plasma)

LCMSMS_SamplePrep A 100 µL Plasma Sample B Add 300 µL Acetonitrile with Internal Standard A->B C Vortex for 1 minute B->C D Centrifuge at 10,000 rpm for 10 min C->D E Transfer Supernatant D->E F Evaporate to Dryness (Nitrogen Stream) E->F G Reconstitute in 100 µL Mobile Phase F->G H Inject into LC-MS/MS System G->H

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole carboxylic acids are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate and reliable analytical methods are crucial for the quantification, purity assessment, and quality control of these compounds during synthesis, formulation, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a primary technique for the separation and analysis of pyrazole derivatives.[3][4] This document provides detailed protocols and application notes for the HPLC analysis of pyrazole carboxylic acids.

General Principles of HPLC Analysis

Reversed-phase HPLC is the most common method for analyzing pyrazole carboxylic acids.[3] This technique employs a non-polar stationary phase (typically C18) and a polar mobile phase.[3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate, a robust and efficient separation can be achieved.

Detection of pyrazole carboxylic acids is commonly performed using a UV-Vis or Diode Array Detector (DAD).[3] The carboxyl group in these molecules allows for UV absorption in the short wavelength region, typically around 210 nm.[5] A more specific wavelength, such as 206 nm, has also been successfully used.[1] For applications requiring higher sensitivity and specificity, or for analysis in complex biological matrices, HPLC coupled with Mass Spectrometry (MS) is the preferred method. For MS compatibility, volatile buffers like formic acid should be used instead of non-volatile ones like phosphoric acid.[6]

Experimental Workflow and Method Development

The general workflow for HPLC analysis involves sample preparation, chromatographic separation, detection, and data analysis. The method development process focuses on optimizing chromatographic conditions to achieve the desired resolution, peak shape, and run time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Suitable Solvent (e.g., Methanol, Acetonitrile) A->B C Prepare Working Standards (Serial Dilution) B->C D Filter Solution (0.45 µm Syringe Filter) C->D E Inject Sample into HPLC System D->E F Chromatographic Separation (e.g., C18 Column) E->F G UV/DAD Detection F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Report Generation I->J

Caption: General experimental workflow for HPLC analysis.

Method_Development Logical Flow for HPLC Method Development Start Start Col_Select Select Column (e.g., C18, Mixed-Mode) Start->Col_Select MP_Select Select Mobile Phase (ACN/MeOH & Aqueous Buffer) Col_Select->MP_Select Optimize_MP Optimize Mobile Phase Ratio (Isocratic/Gradient) MP_Select->Optimize_MP Check_Peak Acceptable Peak Shape & Resolution? Optimize_MP->Check_Peak Adjust_pH Adjust pH (e.g., TFA, Formic Acid) Check_Peak->Adjust_pH No Optimize_Flow Optimize Flow Rate & Temperature Check_Peak->Optimize_Flow Yes Adjust_pH->Optimize_MP Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Flow->Validation End Final Method Validation->End

Caption: Logical flow for HPLC method development.

Detailed Experimental Protocols

Sample and Standard Preparation

A consistent and simple sample preparation procedure is key for reliable results. Using the mobile phase as the sample solvent is often preferred to avoid compatibility issues.[1]

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10.0 mg of the pyrazole carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.[3][7]

  • Working Standard Preparation: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 50-150 µg/mL).[1]

  • Sample Preparation: For bulk drug samples, prepare a solution with a theoretical concentration within the calibration range using the same procedure as the stock solution. For formulated products, weigh an amount of the product equivalent to about 10 mg of the active substance and process accordingly.[8]

  • Filtration: Before injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.[3][9]

HPLC Instrumentation and Conditions

The following tables summarize typical instrumentation and chromatographic conditions for the analysis of pyrazole carboxylic acids based on published methods.

Table 1: Summary of HPLC Conditions for Pyrazole Carboxylic Acids Analysis

ParameterMethod 1: Pyrazoline Derivative[1]Method 2: 1H-Pyrazole-4-carboxylic acid[6]Method 3: 3-Aminopyrazole-4-carboxylic acid[10]
HPLC System HPLC with DAD or UV-Vis DetectorHPLC or UPLC SystemHPLC with UV Detector
Column Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Newcrom R1 (Reverse-Phase)Primesep A (Mixed-Mode)
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) in Water: Methanol (20:80 v/v)Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS)Acetonitrile (ACN), Water, and Sulfuric Acid (H2SO4)
Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min (Typical)1.0 mL/min (Typical)
Column Temp. 25 ± 2°CAmbientAmbient
Injection Vol. 5.0 µLNot SpecifiedNot Specified
Detector Diode Array Detector (DAD)UV or MSUV
Wavelength 206 nmNot Specified275 nm
Run Time < 10 minutesNot SpecifiedNot Specified

Method Validation

Any newly developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Example Method Validation Parameters for a Pyrazoline Derivative[1]

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analyte.No interference from diluents or intermediates.
Linearity (Range) 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) Within acceptable limits (not specified)Typically 98-102%
Precision (%RSD) 0.26% (for system precision)RSD ≤ 2%
Limit of Detection (LOD) 4 µg/mL-
Limit of Quantification (LOQ) 15 µg/mL-
Robustness Method is robust to small variations in conditions.No significant impact on results from minor changes.

Conclusion

Reversed-phase HPLC with UV detection is a robust, reliable, and widely accessible technique for the quality control and quantification of pyrazole carboxylic acids. The protocols and conditions outlined in this application note provide a strong foundation for researchers and drug development professionals. Method parameters, particularly the mobile phase composition and pH, should be carefully optimized and validated for each specific analyte to ensure accurate and reproducible results.

References

Application Notes and Protocols for the NMR Characterization of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a workflow diagram for the characterization process.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For a substituted pyrazole such as this compound, NMR provides unambiguous evidence of its chemical structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis: The ¹H NMR spectrum of this compound is expected to show four distinct signals. The ethyl group attached to the pyrazole nitrogen will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling. The pyrazole ring itself has a single proton at the 5-position, which is expected to appear as a singlet. The acidic proton of the carboxylic acid group will also present as a broad singlet, typically at a downfield chemical shift, the exact position of which can be concentration and solvent dependent.[1]

¹³C NMR Spectral Analysis: The ¹³C NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The spectrum will include signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the pyrazole carbons are influenced by the substitution pattern, including the electron-withdrawing effects of the chloro and carboxylic acid groups. The carbonyl carbon is expected to resonate at a significantly downfield position, which is characteristic of carboxylic acids.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are intended to serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.5 - 12.0broad s-1HCOOH
8.15s-1HH-5
4.20q7.22HN-CH₂-CH₃
1.40t7.23HN-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
162.5C=O
145.0C-3
138.0C-5
115.0C-4
45.0N-CH₂-CH₃
15.0N-CH₂-CH₃

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, especially for observing the carboxylic acid proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable proton.

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. ¹H NMR Spectral Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set the following acquisition parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton (zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate all signals and pick the peaks to determine their chemical shifts and multiplicities.

3. ¹³C NMR Spectral Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Tune the probe for ¹³C observation.

  • Set the following acquisition parameters (for a 100 MHz spectrometer):

    • Pulse Program: Standard 1D carbon with proton decoupling (zgpg30)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Acquire the FID.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup_1H Setup 1H Experiment lock_shim->setup_1H setup_13C Setup 13C Experiment lock_shim->setup_13C acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H process Process Spectra (FT, Phasing, Baseline) acquire_1H->process acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C acquire_13C->process reference Reference Spectra process->reference assign Assign Signals reference->assign confirm Confirm Structure assign->confirm

Caption: Workflow for the NMR characterization of a small molecule.

References

Application Notes and Protocols for Coupling Reactions Involving 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common coupling reactions involving 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a versatile building block in medicinal chemistry. The protocols detailed below are based on established methodologies for similar pyrazole derivatives and are intended to serve as a starting point for reaction optimization.

Application Notes

4-Substituted-1-ethyl-1H-pyrazole-3-carboxylic acid derivatives are of significant interest in drug discovery due to their prevalence in biologically active compounds. The pyrazole scaffold is a key feature in numerous kinase inhibitors, which are crucial in the development of targeted cancer therapies. The functionalization of the C4 position of the pyrazole ring allows for the modulation of the pharmacological properties of these molecules, making coupling reactions essential for generating diverse compound libraries for screening.

Key Applications:

  • Kinase Inhibitors: The pyrazole core is a common hinge-binding motif in many kinase inhibitors. By introducing various aryl, heteroaryl, or other substituents at the C4 position through coupling reactions, novel compounds targeting kinases such as c-Jun N-terminal kinase (JNK), Cyclin-Dependent Kinases (CDKs), and Fms-like tyrosine kinase 3 (FLT3) can be synthesized.[1][2] These kinases are implicated in various cancers, including acute myeloid leukemia (AML).[2][3]

  • Structure-Activity Relationship (SAR) Studies: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, as well as amide bond formations, provide a powerful toolkit for rapidly generating a library of analogues from this compound. This enables extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Agrochemicals: Pyrazole carboxamides have also found applications as herbicides and pesticides. The derivatization of the carboxylic acid moiety can lead to the discovery of new agrochemical agents.[4]

The following sections provide detailed protocols for key coupling reactions, enabling the synthesis of a wide range of derivatives for biological evaluation.

Reaction Workflows

Below are generalized workflows for the key coupling reactions described in this document.

Suzuki_Coupling_Workflow reagents This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling reagents->reaction conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) conditions->reaction purification Workup & Purification reaction->purification product 4-Aryl-1-ethyl-1H-pyrazole-3-carboxylic acid purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck_Coupling_Workflow reagents This compound + Alkene (e.g., Styrene, Acrylate) reaction Heck-Mizoroki Reaction reagents->reaction conditions Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., P(o-tolyl)3) Base (e.g., Et3N) Solvent (e.g., DMF) conditions->reaction purification Workup & Purification reaction->purification product 4-Alkenyl-1-ethyl-1H-pyrazole-3-carboxylic acid purification->product

Caption: General workflow for the Heck-Mizoroki coupling reaction.

Sonogashira_Coupling_Workflow reagents This compound + Terminal Alkyne reaction Sonogashira Coupling reagents->reaction conditions Pd Catalyst (e.g., PdCl2(PPh3)2) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et3N) Solvent (e.g., DMF) conditions->reaction purification Workup & Purification reaction->purification product 4-Alkynyl-1-ethyl-1H-pyrazole-3-carboxylic acid purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Amide_Coupling_Workflow reagents This compound + Amine (R1R2NH) reaction Amide Bond Formation reagents->reaction conditions Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) conditions->reaction purification Workup & Purification reaction->purification product 4-Chloro-1-ethyl-1H-pyrazole-3-carboxamide purification->product

Caption: General workflow for amide bond formation.

Signaling Pathway Inhibition

Many derivatives of 4-substituted pyrazole-3-carboxamides function as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer. A simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors is shown below.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream CDK Cyclin-Dependent Kinase (e.g., CDK2/4) Downstream->CDK CellCycle Cell Cycle Progression CDK->CellCycle Proliferation Cell Proliferation & Survival CellCycle->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->CDK Inhibition

Caption: Simplified kinase signaling pathway targeted by pyrazole inhibitors.

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific substrates. Yields are based on similar reactions reported in the literature and should be considered as a guide.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-1-ethyl-1H-pyrazole-3-carboxylic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-ethyl-1H-pyrazole-3-carboxylic acid.

Representative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Ethyl-4-phenyl-1H-pyrazole-3-carboxylic acid85
24-Methoxyphenylboronic acid1-Ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid82
33-Fluorophenylboronic acid1-Ethyl-4-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid78
4Pyridin-3-ylboronic acid1-Ethyl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid70
Heck-Mizoroki Reaction

This protocol outlines the synthesis of 4-alkenyl-1-ethyl-1H-pyrazole-3-carboxylic acids.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.10 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data for Heck-Mizoroki Reaction:

EntryAlkeneProductYield (%)
1Styrene1-Ethyl-4-styryl-1H-pyrazole-3-carboxylic acid65
2Ethyl acrylateEthyl 3-(1-ethyl-3-(carboxy)-1H-pyrazol-4-yl)acrylate72
34-Chlorostyrene1-Ethyl-4-(4-chlorostyryl)-1H-pyrazole-3-carboxylic acid68
Sonogashira Coupling

This protocol describes the synthesis of 4-alkynyl-1-ethyl-1H-pyrazole-3-carboxylic acids.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Representative Data for Sonogashira Coupling:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-Ethyl-4-(phenylethynyl)-1H-pyrazole-3-carboxylic acid75
2Ethynyltrimethylsilane1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylic acid80
31-Hexyne1-Ethyl-4-(hex-1-yn-1-yl)-1H-pyrazole-3-carboxylic acid72
Amide Bond Formation

This protocol details the synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carboxamides.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF.

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol) and stir for 15 minutes at room temperature.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Representative Data for Amide Bond Formation:

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide92
2Aniline4-Chloro-N-phenyl-1-ethyl-1H-pyrazole-3-carboxamide88
3Morpholine(4-Chloro-1-ethyl-1H-pyrazol-3-yl)(morpholino)methanone95
44-Fluoroaniline4-Chloro-N-(4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide85

References

Application Notes and Protocols for Amide Formation from Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds are a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[1][2][3][4] The pyrazole motif is recognized for its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1][4] A common and critical modification in the development of pyrazole-based drug candidates is the formation of an amide bond with the pyrazole carboxylic acid moiety. These pyrazole amides exhibit a wide range of pharmacological activities, including kinase inhibition and receptor antagonism, making them valuable in the pursuit of new therapeutics for cancer, inflammation, and other diseases.[5][6]

This document provides detailed experimental protocols for the synthesis of amides from pyrazole carboxylic acids, focusing on two of the most prevalent and efficient coupling methods employed in drug discovery: the use of uronium salts like HATU and carbodiimides such as EDC in conjunction with HOBt.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions and racemization. The following table summarizes typical reaction conditions and outcomes for the coupling of pyrazole carboxylic acids with amines using HATU and EDC/HOBt.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Disadvantages
HATU NoneDIPEA, Et₃NDMF, DCM, MeCN15 min - 4 hours70 - 95%Advantages: High efficiency, rapid reaction times, low racemization, effective for sterically hindered substrates.[7][8][9] Disadvantages: Higher cost compared to carbodiimides.[10]
EDC·HCl / HOBt HOBtDIPEA, Et₃N, DMAPDMF, DCM, CH₃CN2 - 24 hours60 - 92%Advantages: Cost-effective, water-soluble byproducts (for EDC) are easily removed.[8][11] Disadvantages: Can be slower than HATU, potential for side reactions if not optimized.[11]

Experimental Protocols

The following are generalized protocols for the formation of amides from pyrazole carboxylic acids. Researchers should note that optimal conditions may vary depending on the specific substrates and should be optimized accordingly.

Protocol 1: Amide Formation using HATU

This protocol is recommended for rapid and high-yield amide bond formation, especially with challenging or sterically hindered substrates.

Materials:

  • Pyrazole carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole amide.

Protocol 2: Amide Formation using EDC/HOBt

This protocol provides a cost-effective method for amide bond formation suitable for a wide range of substrates.

Materials:

  • Pyrazole carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) and stir the mixture at 0 °C for 30 minutes.

  • Amine and Base Addition: Add the amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure pyrazole amide.

Mandatory Visualization

Experimental Workflow for Amide Formation

The following diagram illustrates the general experimental workflow for the synthesis of pyrazole amides from pyrazole carboxylic acids.

G start Start dissolve_acid Dissolve Pyrazole Carboxylic Acid start->dissolve_acid add_reagents Add Coupling Reagent (e.g., HATU or EDC/HOBt) and Base dissolve_acid->add_reagents activation Carboxylic Acid Activation add_reagents->activation add_amine Add Amine activation->add_amine reaction Stir at Room Temperature add_amine->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Final Pyrazole Amide purification->end

Caption: General experimental workflow for pyrazole amide synthesis.

Signaling Pathway Example: MAP Kinase Pathway Inhibition

Many pyrazole-containing drugs, particularly in oncology, function as kinase inhibitors.[1] The diagram below illustrates a simplified Mitogen-Activated Protein (MAP) kinase signaling pathway, a common target for such inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates Gene Expression for Inhibitor Pyrazole-Amide Kinase Inhibitor Inhibitor->RAF Inhibits

References

Application Notes and Protocols for Plant Growth Regulator Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate and characterize novel plant growth regulators (PGRs). The protocols detailed below cover key bioassays for assessing the activity of brassinosteroids, gibberellins, karrikins, strigolactones, and synthetic auxins. Accompanying each protocol are representative quantitative data and signaling pathway diagrams to facilitate a deeper understanding of their mechanisms of action.

Brassinosteroids (BRs)

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play crucial roles in a wide range of developmental processes, including cell elongation, division, and differentiation. They are also involved in responses to both biotic and abiotic stresses.

Application Note:

The hypocotyl elongation assay in Arabidopsis thaliana is a classic and sensitive bioassay for determining the biological activity of brassinosteroids and their synthetic analogs. In the dark, hypocotyl elongation is maximal, and the application of BRs can further promote this growth. Conversely, in the light, hypocotyl elongation is inhibited, and BRs can partially reverse this inhibition. This differential response provides a robust system for quantifying BR activity.

Quantitative Data: Brassinosteroid Effect on Arabidopsis Hypocotyl Elongation
TreatmentConcentrationHypocotyl Length (mm) - DarkHypocotyl Length (mm) - Light
Control (DMSO)-10.2 ± 0.51.5 ± 0.2
Brassinolide (BL)0.01 µM12.5 ± 0.62.8 ± 0.3
Brassinolide (BL)0.1 µM15.8 ± 0.74.1 ± 0.4
Brassinolide (BL)1 µM16.1 ± 0.84.3 ± 0.4
Brassinazole (BRZ)1 µM4.5 ± 0.31.1 ± 0.1

Data are representative and compiled from typical results. Values are Mean ± SE.

Experimental Protocol: Arabidopsis Hypocotyl Elongation Bioassay

Objective: To quantify the effect of a test compound on hypocotyl elongation in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes (90 mm)

  • Test compound (e.g., brassinolide) and potential inhibitors (e.g., brassinazole)

  • Dimethyl sulfoxide (DMSO)

  • Growth chamber with controlled light and temperature

  • Stereomicroscope with a calibrated eyepiece or imaging software

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Triton X-100.

    • Vortex for 5 minutes.

    • Wash the seeds five times with sterile distilled water.

  • Plating:

    • Prepare MS agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Autoclave and cool to ~50°C.

    • Add the test compound (dissolved in DMSO) to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Pour the medium into Petri dishes.

    • Resuspend the sterilized seeds in sterile 0.1% agar and sow them on the plates.

  • Stratification and Growth:

    • Seal the plates with breathable tape.

    • Stratify the seeds by incubating at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber at 22°C.

    • For dark-grown seedlings, wrap the plates in two layers of aluminum foil.

    • For light-grown seedlings, place them under a defined light regime (e.g., 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After 5-7 days, carefully remove the seedlings from the agar and place them on a fresh agar plate or a microscope slide.

    • Measure the length of the hypocotyl from the base of the cotyledons to the root-shoot junction using a stereomicroscope with a calibrated eyepiece or by capturing images and using analysis software.

    • Measure at least 20 seedlings per treatment.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.

Signaling Pathway: Brassinosteroid Signaling

Caption: Brassinosteroid signaling pathway.

Gibberellins (GAs)

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that regulate many aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1]

Application Note:

Seed germination assays are fundamental for evaluating the efficacy of gibberellins and their inhibitors. Many seeds, such as those of Arabidopsis and lettuce, require GAs to break dormancy and germinate. The application of exogenous GAs can promote germination, especially in GA-deficient mutants or under conditions that are otherwise inhibitory to germination.

Quantitative Data: Gibberellin Effect on Arabidopsis Seed Germination
TreatmentConcentrationGermination Rate (%)
Control (Water)-15 ± 3
GA₃1 µM85 ± 5
GA₃10 µM98 ± 2
GA₃100 µM99 ± 1
Paclobutrazol (PAC)10 µM2 ± 1
GA₃ + PAC10 µM + 10 µM75 ± 6

Data are representative and compiled from typical results for GA-deficient mutant seeds. Values are Mean ± SE.

Experimental Protocol: Arabidopsis Seed Germination Assay

Objective: To determine the effect of a test compound on the germination rate of Arabidopsis thaliana seeds.

Materials:

  • Arabidopsis thaliana seeds (wild-type or GA-deficient mutants like ga1-3)

  • Filter paper

  • Petri dishes (60 mm)

  • Test compound (e.g., GA₃) and potential inhibitors (e.g., paclobutrazol)

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Sterilize seeds as described in the brassinosteroid bioassay protocol.

  • Plating:

    • Place two layers of sterile filter paper in each Petri dish.

    • Moisten the filter paper with a defined volume (e.g., 1.5 mL) of sterile distilled water or a solution of the test compound at the desired concentration.

    • Sow approximately 50-100 seeds evenly on the filter paper.

  • Stratification and Germination:

    • Seal the plates and stratify at 4°C in the dark for 3 days.

    • Transfer the plates to a growth chamber at 22°C under a 16h light/8h dark photoperiod.

  • Data Collection and Analysis:

    • Score germination daily for 7 days. Germination is defined as the emergence of the radicle through the seed coat.

    • Calculate the germination percentage for each treatment at each time point.

    • The final germination percentage is typically recorded at day 7.

    • Perform statistical analysis to compare the germination rates between treatments.

Signaling Pathway: Gibberellin Signaling

Gibberellin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin GID1 GID1 GA->GID1 Binds DELLA DELLA GID1->DELLA Binds SCF_SLY1_CUL1 SCF (SLY1/GID2) DELLA->SCF_SLY1_CUL1 Recruited PIF3_PIF4 PIF3/PIF4 DELLA->PIF3_PIF4 Represses Proteasome 26S Proteasome DELLA->Proteasome Degradation SCF_SLY1_CUL1->DELLA Ubiquitination DNA GA-responsive genes PIF3_PIF4->DNA Activates Transcription

Caption: Gibberellin signaling pathway.

Karrikins (KARs) and Strigolactones (SLs)

Karrikins are butenolide compounds found in smoke that promote seed germination and influence seedling development.[2] Strigolactones are a class of carotenoid-derived hormones that regulate shoot branching, root architecture, and symbiotic interactions.[3] The signaling pathways of karrikins and strigolactones share some components.

Application Note:

The synthetic strigolactone analog GR24 is often used to study both karrikin and strigolactone responses. Seedling photomorphogenesis assays in Arabidopsis are excellent for dissecting karrikin-like activity, as karrikins enhance light-dependent inhibition of hypocotyl elongation. Shoot branching assays, particularly in pea or Arabidopsis branching mutants, are the standard for assessing strigolactone activity.

Quantitative Data: Karrikin (GR24) Effect on Arabidopsis Hypocotyl Elongation
TreatmentConcentration (µM)Hypocotyl Length (mm)
Control (DMSO)-4.8 ± 0.3
GR240.14.1 ± 0.2
GR241.02.9 ± 0.2
GR2410.02.5 ± 0.1

Data are representative for seedlings grown under low light conditions. Values are Mean ± SE.

Quantitative Data: Strigolactone (GR24) Effect on Pea Shoot Branching
Plant GenotypeTreatmentConcentration (µM)Number of Branches (>1 cm)
Wild TypeControl-2.1 ± 0.3
rms1 (SL-deficient)Control-8.3 ± 0.7
rms1 (SL-deficient)GR241.03.5 ± 0.4
rms1 (SL-deficient)GR245.02.4 ± 0.3

Data are representative. Values are Mean ± SE.

Experimental Protocol: Karrikin Seedling Photomorphogenesis Assay

Objective: To assess the effect of a test compound on hypocotyl elongation in light-grown Arabidopsis seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • MS agar medium

  • Test compound (e.g., GR24)

  • Growth chamber with controlled, low-intensity light

Procedure:

  • Plate Preparation and Seeding:

    • Prepare and pour MS agar plates with the test compound as described for the brassinosteroid assay.

    • Sow sterilized seeds on the plates.

  • Growth Conditions:

    • Stratify seeds at 4°C in the dark for 3 days.

    • Expose plates to white light for 4-6 hours to induce germination.

    • Transfer plates to a growth chamber under continuous low-intensity light (e.g., red light or dim white light) at 22°C for 4-5 days.

  • Data Collection:

    • Measure hypocotyl length as described in the brassinosteroid protocol.

Experimental Protocol: Strigolactone Shoot Branching Bioassay in Pea

Objective: To quantify the effect of a test compound on the inhibition of shoot branching in a strigolactone-deficient pea mutant.

Materials:

  • Pea seeds (Pisum sativum) of a strigolactone-deficient mutant (e.g., rms1) and its corresponding wild type.

  • Pots with vermiculite or soil mix.

  • Test compound (e.g., GR24) dissolved in a carrier solution (e.g., acetone with a surfactant).

  • Growth chamber or greenhouse.

Procedure:

  • Plant Growth:

    • Germinate pea seeds and grow them in pots under controlled conditions (e.g., 16h light/8h dark, 22°C).

  • Treatment Application:

    • When the seedlings have developed 3-4 nodes, apply a small volume (e.g., 10 µL) of the test solution directly to the axillary bud at a specific node.

    • The control plants should be treated with the carrier solution only.

  • Data Collection:

    • Continue to grow the plants for 10-14 days after treatment.

    • Measure the length of the branch that grows from the treated axillary bud.

    • For systemic effects, the total number of branches and their lengths can be recorded.

Signaling Pathway: Karrikin and Strigolactone Signaling

Karrikin_Strigolactone_Signaling cluster_karrikin Karrikin Signaling cluster_strigolactone Strigolactone Signaling KAR Karrikin (KAR) KAI2 KAI2 KAR->KAI2 MAX2_K MAX2 (F-box) KAI2->MAX2_K Interacts with SMAX1 SMAX1/SMXL2 KAR_Response Seedling Development SMAX1->KAR_Response Represses Proteasome_K 26S Proteasome SMAX1->Proteasome_K Degradation MAX2_K->SMAX1 Ubiquitination SL Strigolactone (SL) D14 D14 SL->D14 MAX2_S MAX2 (F-box) D14->MAX2_S Interacts with SMXLs SMXL6/7/8 (D53) SL_Response Branching Inhibition SMXLs->SL_Response Represses Proteasome_S 26S Proteasome SMXLs->Proteasome_S Degradation MAX2_S->SMXLs Ubiquitination

Caption: Karrikin and Strigolactone signaling pathways.

Synthetic Auxins

Synthetic auxins are a major class of herbicides and plant growth regulators that mimic the effects of the natural auxin, indole-3-acetic acid (IAA). At low concentrations, they can promote root formation, while at high concentrations, they are phytotoxic, causing uncontrolled growth and ultimately plant death.

Application Note:

Root development assays in Arabidopsis are highly sensitive to auxins. The primary root length is typically inhibited by increasing concentrations of auxins, while the formation of lateral roots is often promoted, particularly at lower concentrations. This dual effect provides a clear and quantifiable measure of auxin activity.

Quantitative Data: Synthetic Auxin Effect on Arabidopsis Root Development
TreatmentConcentration (µM)Primary Root Length (mm)Lateral Root Number
Control (DMSO)-12.5 ± 1.18 ± 2
2,4-D0.0110.2 ± 0.915 ± 3
2,4-D0.15.6 ± 0.525 ± 4
2,4-D1.02.1 ± 0.312 ± 2

Data are representative. Values are Mean ± SE.

Experimental Protocol: Arabidopsis Root Development Assay

Objective: To evaluate the effect of a synthetic auxin on primary root length and lateral root formation in Arabidopsis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • MS agar medium

  • Test compound (e.g., 2,4-D, NAA)

  • Petri dishes (square plates are often preferred for vertical growth)

Procedure:

  • Plate Preparation and Seeding:

    • Prepare and pour MS agar plates with the test compound as described previously.

    • Sow sterilized seeds in a line at the top of the plate.

  • Growth Conditions:

    • Seal the plates and stratify at 4°C in the dark for 2-3 days.

    • Place the plates vertically in a growth chamber at 22°C with a 16h light/8h dark photoperiod to allow roots to grow along the surface of the agar.

  • Data Collection:

    • After 7-10 days, scan the plates or capture images.

    • Use image analysis software to measure the length of the primary root.

    • Count the number of emerged lateral roots.

    • Perform statistical analysis to compare the treatments.

Logical Workflow: Synthetic Auxin Action

Synthetic_Auxin_Action cluster_concentration Concentration Dependent Effects cluster_cellular_response Cellular Response cluster_phenotype Phenotypic Outcome Low_Conc Low Concentration Auxin_Signaling Auxin Signaling Pathway (TIR1/AFB receptors) Low_Conc->Auxin_Signaling High_Conc High Concentration High_Conc->Auxin_Signaling Gene_Expression Altered Gene Expression Auxin_Signaling->Gene_Expression Cell_Elongation Cell Elongation Gene_Expression->Cell_Elongation Cell_Division Cell Division Gene_Expression->Cell_Division Root_Promotion Lateral Root Promotion Cell_Elongation->Root_Promotion Growth_Inhibition Primary Root Inhibition Cell_Elongation->Growth_Inhibition Cell_Division->Root_Promotion Epinasty Epinasty & Uncontrolled Growth Cell_Division->Epinasty Herbicide_Action Herbicidal Action Epinasty->Herbicide_Action

Caption: Logical workflow of synthetic auxin action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Low or No Yield of this compound

Question: I am experiencing a very low yield of my target product after the chlorination step. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound can arise from several factors, from the quality of the starting materials to the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Purity of Starting Material: The purity of the precursor, 1-ethyl-1H-pyrazole-3-carboxylic acid, is critical. Impurities can lead to side reactions, consuming the chlorinating agent and reducing the yield.

    • Recommendation: Ensure the starting material is pure. If necessary, recrystallize or purify the 1-ethyl-1H-pyrazole-3-carboxylic acid before proceeding with the chlorination.

  • Choice and Stoichiometry of Chlorinating Agent: The reactivity of the chlorinating agent and its molar ratio to the substrate are crucial.

    • Recommendation:

      • Sulfuryl chloride (SO₂Cl₂): This is a common and effective chlorinating agent. Ensure it is fresh and has not been exposed to moisture. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

      • Alternative Reagents: If sulfuryl chloride is yielding poor results, consider alternative chlorinating agents. A mixture of concentrated hydrochloric acid and hydrogen peroxide has been used for the chlorination of similar pyrazole esters, achieving high purity and yields.[1] Another option is using hypochloric acid or its salts, but it is crucial to carry out the reaction in the substantial absence of any carboxylic acid to avoid side reactions.[2] Trichloroisocyanuric acid (TCCA) has also been shown to be an efficient chlorinating agent for pyrazoles, with yields of up to 92% in some cases.[3]

  • Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome.

    • Recommendation:

      • Temperature: The chlorination of pyrazoles is typically an exothermic reaction. It is often recommended to perform the initial addition of the chlorinating agent at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of over-chlorinated byproducts. After the initial addition, the reaction mixture can be allowed to warm to room temperature or gently heated to ensure completion.

      • Solvent: The choice of solvent is important. An inert solvent that does not react with the chlorinating agent should be used. Dichloromethane (DCM) or chloroform are common choices.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to a lower yield of the desired product.

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Recommendation: After the reaction is complete, the excess chlorinating agent and solvent need to be removed carefully. Quenching the reaction with a suitable reagent, such as a cold solution of sodium bicarbonate or sodium sulfite, can neutralize any remaining chlorinating agent and acid. Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.

Issue 2: Formation of Multiple Products and Impurities

Question: My final product is a complex mixture, and I am having difficulty isolating the pure this compound. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products is a common challenge in pyrazole synthesis and functionalization. Here are some potential side products and strategies to mitigate their formation:

  • Over-chlorination: The pyrazole ring can be susceptible to further chlorination, leading to the formation of di- or tri-chlorinated pyrazoles.

    • Mitigation:

      • Carefully control the stoichiometry of the chlorinating agent. Avoid using a large excess.

      • Maintain a low reaction temperature during the addition of the chlorinating agent.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Regioisomers: If starting from an unsymmetrical pyrazole precursor, chlorination could potentially occur at different positions. However, for 1-ethyl-1H-pyrazole-3-carboxylic acid, the 4-position is the most electronically favorable for electrophilic substitution.

  • Hydrolysis of the Carboxylic Acid Group: In the presence of water and acidic conditions, the carboxylic acid group can potentially undergo side reactions.

    • Mitigation: Use anhydrous solvents and reagents to minimize the presence of water.

  • Purification Challenges:

    • Recommendation:

      • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can provide good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves a two-step process:

  • Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid: This is typically achieved through the condensation of diethyl oxalate with a suitable ethylamine derivative, followed by cyclization with hydrazine or a hydrazine derivative, and subsequent hydrolysis of the resulting ester.

  • Chlorination: The 1-ethyl-1H-pyrazole-3-carboxylic acid is then chlorinated at the 4-position using a suitable chlorinating agent like sulfuryl chloride.

Q2: How can I monitor the progress of the chlorination reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. By comparing the spot of the starting material with the newly forming product spot, you can determine when the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the NMR spectrum could indicate the presence of impurities or side products.

  • Over-chlorinated species: These may show a different number of aromatic protons or shifts in the existing proton signals.

  • Residual starting material: The presence of peaks corresponding to 1-ethyl-1H-pyrazole-3-carboxylic acid.

  • Solvent peaks: Ensure that the peaks do not correspond to the deuterated solvent or any residual reaction or work-up solvents.

  • Degradation products: Depending on the reaction and work-up conditions, some degradation of the starting material or product might occur.

Q4: What are the safety precautions I should take when working with sulfuryl chloride?

A4: Sulfuryl chloride is a corrosive and toxic chemical. It reacts violently with water, releasing toxic gases.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.

  • Handle sulfuryl chloride with care, avoiding contact with skin and eyes and inhalation of vapors.

  • Ensure that all glassware is dry before use.

  • Quench any excess sulfuryl chloride carefully with a suitable quenching agent under controlled conditions.

Data Presentation

Table 1: Comparison of Yields for 4-Chloropyrazole Synthesis under Different Conditions

Starting PyrazoleChlorinating SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PyrazoleElectrochemical (NaCl)Water/CHCl₃15168[4]
3,5-DimethylpyrazoleElectrochemical (NaCl)Water/CHCl₃15292[4]
1,5-DimethylpyrazoleElectrochemical (NaCl)Water/CHCl₃15253[4]
1-phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazineTCCATFE40475[3]
Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylateElectrochemical (HCl)Acetonitrile0-40261.6 - 90[5]

Note: The yields reported are for similar but not identical substrates and reactions. These values should be used as a general guide for optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (Illustrative)

This protocol is adapted from general procedures for the synthesis of pyrazole-3-carboxylates.

  • Step 1: Formation of the enolate. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a mixture of diethyl oxalate (1.0 eq) and ethyl propionate (1.0 eq) to the sodium ethoxide solution with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Step 2: Cyclization with ethylhydrazine. Cool the reaction mixture back to 0-5 °C.

  • Slowly add a solution of ethylhydrazine oxalate (1.0 eq) in water or ethanol.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours, then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Step 3: Work-up and purification. Cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Protocol 2: Chlorination of 1-ethyl-1H-pyrazole-3-carboxylic acid

  • Step 1: Dissolution. In a dry round-bottom flask under an inert atmosphere, dissolve 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Step 2: Chlorination. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1-1.3 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Step 3: Work-up and purification. Carefully quench the reaction by pouring the mixture into a cold saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Chlorination start Diethyl Oxalate + Ethyl Propionate enolate Enolate Formation (NaOEt, EtOH) start->enolate cyclization Cyclization (Ethylhydrazine) enolate->cyclization ester Ethyl 1-ethyl-1H-pyrazole-3-carboxylate cyclization->ester hydrolysis Hydrolysis ester->hydrolysis precursor 1-ethyl-1H-pyrazole-3-carboxylic acid hydrolysis->precursor chlorination Chlorination (SO2Cl2, DCM) precursor->chlorination workup Work-up & Purification chlorination->workup product This compound workup->product caption General workflow for the synthesis of this compound.

Caption: General synthesis workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed purity Impure Starting Material start->purity reagent Ineffective/Degraded Chlorinating Agent start->reagent conditions Suboptimal Reaction Conditions start->conditions workup Product Loss During Work-up start->workup purify_sm Purify Starting Material purity->purify_sm check_reagent Use Fresh Reagent/ Consider Alternatives reagent->check_reagent optimize_cond Optimize Temp, Time, Solvent conditions->optimize_cond refine_workup Refine Work-up Procedure workup->refine_workup caption Troubleshooting logic for low product yield.

Caption: Troubleshooting low yield.

References

Technical Support Center: Chlorination of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the chlorination of pyrazole rings.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the chlorination of a pyrazole ring?

A1: The most prevalent side reaction is the formation of regioisomers. This occurs when the pyrazole ring is unsymmetrically substituted, leading to chlorination at multiple positions, most commonly the C4 position. The regioselectivity of the reaction is influenced by the electronic and steric nature of the substituents on the pyrazole ring.[1]

Q2: What causes the formation of di- or tri-chlorinated byproducts?

A2: Over-chlorination, leading to di- or tri-chlorinated pyrazoles, typically occurs under harsh reaction conditions.[2] Factors contributing to this include the use of a large excess of the chlorinating agent, high reaction temperatures, and prolonged reaction times. The already chlorinated pyrazole ring can undergo further electrophilic substitution if the conditions are too forcing.

Q3: Can chlorination occur on the side chains of alkyl-substituted pyrazoles?

A3: Yes, side-chain chlorination is a possible side reaction, particularly for pyrazoles bearing methyl or other alkyl groups. This is often observed in radical chlorination conditions or at elevated temperatures. For instance, the electrochemical chlorination of 1,5-dimethylpyrazole can lead to chlorination at the methyl group.[3]

Q4: I've observed a byproduct with a mass double that of my expected product. What could it be?

A4: This often indicates the formation of a bipyrazole derivative. This can occur through a dehydrogenative cross-coupling reaction between two pyrazole molecules, a side reaction that can be promoted by certain reaction conditions.[2]

Q5: Can the pyrazole ring open during chlorination?

A5: While less common for simple pyrazoles, ring-opening chlorination can occur in fused pyrazole systems, such as pyrazolopyridines.[4] This is a more complex transformation that involves cleavage of the pyrazole ring structure.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: My reaction produces a mixture of regioisomers.

Symptoms:

  • NMR spectrum shows multiple sets of signals for the pyrazole ring protons and carbons.

  • TLC analysis reveals multiple spots with similar Rf values.

  • GC-MS analysis indicates the presence of multiple isomers with the same mass.

Possible Causes:

  • The electronic and steric effects of the substituents on the pyrazole ring do not sufficiently direct the chlorination to a single position.

  • The reaction conditions (solvent, temperature, catalyst) are not optimized for regioselectivity.

Solutions:

  • Modify the Chlorinating Agent: N-Chlorosuccinimide (NCS) in a non-polar solvent like CCl4 or chloroform often provides good selectivity for the C4 position.[5] For more reactive substrates, milder reagents might be necessary.

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity. For some substrates, polar solvents may favor one isomer over another.

  • Temperature Control: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product.

  • Protecting Groups: In complex syntheses, consider using a protecting group to block one of the reactive sites on the pyrazole ring, directing chlorination to the desired position.

Issue 2: My desired monochlorinated product is contaminated with dichlorinated and trichlorinated species.

Symptoms:

  • Mass spectrometry analysis shows peaks corresponding to the addition of two or three chlorine atoms.

  • The NMR spectrum is complex, with multiple signals that are difficult to assign.

Possible Causes:

  • Excessive amount of chlorinating agent used.

  • Reaction temperature is too high.

  • The reaction was allowed to proceed for too long.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is often sufficient for monochlorination.

  • Gradual Addition: Add the chlorinating agent slowly and in portions to maintain a low concentration in the reaction mixture.

  • Temperature and Time Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.

Issue 3: I am observing chlorination on the alkyl side chain of my pyrazole.

Symptoms:

  • NMR signals corresponding to the alkyl group are shifted and show new splitting patterns.

  • Mass spectrometry data indicates the addition of a chlorine atom, but the aromatic region of the NMR remains unchanged.

Possible Causes:

  • Use of radical initiators or exposure to UV light.

  • High reaction temperatures that favor radical pathways.

  • The chlorinating agent used can promote radical reactions (e.g., SO2Cl2 under certain conditions).

Solutions:

  • Use an Electrophilic Chlorinating Agent: Reagents like NCS or trichloroisocyanuric acid (TCCA) favor electrophilic aromatic substitution over radical side-chain halogenation.[6][7]

  • Control Reaction Conditions: Conduct the reaction in the dark and at a controlled, lower temperature to disfavor radical mechanisms.

  • Radical Inhibitors: The addition of a radical scavenger, such as hydroquinone, can sometimes suppress side-chain chlorination.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Pyrazole Chlorination

Chlorinating AgentTypical SolventTemperature (°C)Common Side ProductsSelectivity for C4Reference
Chlorine (Cl₂)CCl₄, CH₂Cl₂0 - 40Over-chlorinationModerate to Good[2]
N-Chlorosuccinimide (NCS)CCl₄, H₂O20 - 25SuccinimideExcellent[2][5]
Sulfuryl Chloride (SO₂Cl₂)Neat or CH₂Cl₂Room TempOver-chlorination, Ring opening (rare)Good[8]
Trichloroisocyanuric Acid (TCCA)CH₂Cl₂Room TempIsocyanuric acidExcellent[6][7]
Hypochlorous Acid (HOCl)WaterRoom TempBipyrazolesGood[9]

Table 2: Effect of Substituents on the Yield of 4-Chloropyrazoles (Electrochemical Chlorination) [3]

Pyrazole SubstrateSubstituentsYield of 4-chloro product (%)
PyrazoleNone68
3,5-DimethylpyrazoleElectron-donating92
1,5-DimethylpyrazoleElectron-donating53
3-NitropyrazoleElectron-withdrawing79

Experimental Protocols

Protocol 1: Selective Monochlorination of Pyrazole at the C4 Position using NCS

Materials:

  • Pyrazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • Dissolve the pyrazole in CCl₄ in a round-bottom flask.

  • Add NCS to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloropyrazole.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Chlorination_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reactions Pyrazole Pyrazole Sigma_Complex Sigma Complex (Intermediate) Pyrazole->Sigma_Complex + Cl+ Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinated_Pyrazole 4-Chloropyrazole (Desired Product) Sigma_Complex->Chlorinated_Pyrazole - H+ Side_Products Side Products: - Dichloropyrazole - Side-chain chlorinated - Bipyrazole Chlorinated_Pyrazole->Side_Products Further Reaction (Harsh Conditions)

Caption: Desired chlorination pathway and potential side reactions.

Troubleshooting_Workflow Start Problem Observed in Chlorination Reaction Identify_Problem Identify Side Product(s) (TLC, GC-MS, NMR) Start->Identify_Problem Regioisomers Mixture of Regioisomers? Identify_Problem->Regioisomers Over_Chlorination Over-chlorination? Regioisomers->Over_Chlorination No Optimize_Reagent Change Chlorinating Agent (e.g., to NCS) Regioisomers->Optimize_Reagent Yes Side_Chain Side-chain Chlorination? Over_Chlorination->Side_Chain No Control_Stoichiometry Control Stoichiometry (1.0-1.1 eq) Over_Chlorination->Control_Stoichiometry Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Side_Chain->Optimize_Conditions No Use_Electrophilic_Agent Use Electrophilic Agent (NCS, TCCA) Side_Chain->Use_Electrophilic_Agent Yes Optimize_Reagent->Optimize_Conditions End Desired Product Obtained Optimize_Conditions->End Control_Stoichiometry->Optimize_Conditions Use_Electrophilic_Agent->Optimize_Conditions

Caption: Troubleshooting workflow for pyrazole chlorination.

Side_Reaction_Mechanisms cluster_over Over-chlorination cluster_sidechain Side-chain Chlorination (Radical) cluster_bipyrazole Bipyrazole Formation Mono_Chloro 4-Chloropyrazole Di_Chloro_Sigma Dichlorinated Sigma Complex Mono_Chloro->Di_Chloro_Sigma + Cl+ Di_Chloro 3,4-Dichloropyrazole Di_Chloro_Sigma->Di_Chloro - H+ Alkyl_Pyrazole Alkylpyrazole Alkyl_Radical Alkyl Radical Alkyl_Pyrazole->Alkyl_Radical + Cl• - HCl Chloro_Alkyl Chloroalkylpyrazole Alkyl_Radical->Chloro_Alkyl + Cl₂ - Cl• Pyrazole1 Pyrazole Coupling Dehydrogenative Coupling Pyrazole1->Coupling Pyrazole2 Pyrazole Pyrazole2->Coupling Bipyrazole Bipyrazole Coupling->Bipyrazole

Caption: Mechanisms of common side reactions in pyrazole chlorination.

References

Overcoming solubility issues with 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide: Overcoming Poor Solubility

Researchers may encounter difficulties in dissolving this compound, a compound often characterized by its limited solubility in aqueous solutions. The following guide provides a systematic approach to address this issue.

Initial Assessment and Strategy Selection

Before attempting solubilization, it is crucial to understand the compound's properties and the requirements of the experiment. The pyrazole and carboxylic acid moieties in the compound's structure are key to its solubility characteristics.

G cluster_0 Solubility Troubleshooting Workflow A Start: Undissolved Compound B Assess Experimental Needs (e.g., pH, solvent tolerance) A->B C Method 1: pH Adjustment (Salt Formation) B->C Aqueous buffer D Method 2: Co-solvent System B->D Organic solvent compatible E Method 3: Formulation Strategy (e.g., Cyclodextrins) B->E Aqueous, no pH change F Compound Dissolved? C->F D->F E->F G End: Solubilized Compound F->G Yes H Optimize & Re-evaluate F->H No H->B G cluster_1 pH-Dependent Solubilization A R-COOH (Low Solubility) B R-COO- + H+ (High Solubility) A->B + OH- (Base) B->A + H+ (Acid)

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during pyrazole esterification experiments.

Q1: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yield is a common problem that can arise from several factors, including suboptimal reaction conditions, reagent stability, or competing side reactions.[1] A systematic approach can help identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may not be optimal. For instance, in the domino reaction of coumarin carboxylic acids with pyrazolones, reactions at room temperature yielded no product, while increasing the temperature to 65 °C in water significantly improved the yield of the resulting pyrazolyl phenylpropionic acid.[2]

    • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is no longer visible.[3][4]

    • Reagent Stoichiometry: The ratio of reactants can significantly impact the yield. For esterification reactions in general, using a large excess of one reagent (e.g., the alcohol) can drive the equilibrium towards the product, potentially increasing the yield to over 95%.[5]

  • Reagent Quality and Stability:

    • Hydrazine Stability: If using a hydrazine derivative, its stability can be a factor. Ensure the purity and proper handling of the hydrazine reagent.[1]

    • Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. For example, some protocols specify the use of technical grade THF containing a small amount of water, while others may require anhydrous conditions.[4] Using flame-dried molecular sieves can help remove excess moisture.[6]

  • Competing Side Reactions:

    • The formation of byproducts can consume starting materials and reduce the yield of the desired product. The choice of solvent can influence the formation of byproducts. For instance, in one-pot synthesis of pyrazoles from esters, using solvents like CH2Cl2, CHCl3, and acetonitrile led to the formation of unknown byproducts.[4]

Below is a troubleshooting workflow to address low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stability) start->check_reagents check_side_reactions Investigate Side Reactions (TLC, LC-MS analysis) start->check_side_reactions optimize_temp Optimize Temperature check_conditions->optimize_temp Incorrect Temp? optimize_time Optimize Reaction Time (Monitor via TLC) check_conditions->optimize_time Incomplete Reaction? optimize_ratio Adjust Reactant Ratios (Use excess of one reagent) check_conditions->optimize_ratio Suboptimal Ratio? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure/Degraded? change_solvent Change Solvent check_side_reactions->change_solvent Byproducts Observed? solution Improved Yield optimize_temp->solution optimize_time->solution optimize_ratio->solution purify_reagents->solution change_solvent->solution

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[7] The choice of solvent can dramatically influence the regioselectivity.

Solutions:

  • Use of Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase the regioselectivity in pyrazole formation.[7]

  • Use of Halogenated Solvents: A process for manufacturing esters of 1-H-pyrazole-4-carboxylic acids found that using an organic solvent containing at least one halogen, such as 1,1,1,3,3-pentafluorobutane, leads to very high regioselectivities.[8]

Q3: My purification process is difficult, and I'm struggling to isolate the pure product. What are some effective purification strategies?

Effective purification is critical for obtaining a high-purity pyrazole ester. The appropriate method will depend on the properties of your specific compound.

Purification Methods:

  • Flash Column Chromatography: This is a widely used method for purifying pyrazole derivatives. The choice of silica gel and the solvent system is crucial for good separation.[3][4] Common eluents include mixtures of n-hexane and ethyl acetate.[4]

  • Crystallization via Acid Addition Salts: Pyrazoles can be purified by dissolving them in water or an organic solvent and then reacting them with an inorganic or organic acid to form acid addition salts, which can then be separated by crystallization.[9][10]

  • Precipitation: In some cases, the product can be precipitated by adding a non-solvent. For example, adding water to the reaction mixture can precipitate the pyrazole product, which can then be isolated by filtration.[11]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for pyrazole esterification?

Common synthetic routes to pyrazoles and their esters often start from:

  • β-Keto Esters: These are common precursors that react with hydrazine derivatives in what is known as the Knorr pyrazole synthesis.[1][11]

  • Esters and Cyanomethylene/Acetylene: A direct synthesis involves the reaction of an ester with a cyanomethylene compound or an acetylene in the presence of a base like potassium tert-butoxide, followed by condensation with hydrazine.[3][12]

  • 1,3-Dicarbonyl Compounds and Hydrazines: This is the basis of the classic Knorr synthesis for pyrazole rings.[1]

  • Carboxylic Acids: Carboxylic acids can be converted to their corresponding esters, which then undergo further reactions to form the pyrazole ring.[13]

Q2: What are the recommended catalysts for pyrazole esterification?

The choice of catalyst depends on the specific reaction pathway.

  • Bases: Strong bases like potassium tert-butoxide are used to facilitate the initial C-C bond formation in the direct synthesis from esters.[3][4]

  • Acids: Protic acids like sulfuric acid or acetic acid are often used in the cyclization step with hydrazine.[3][11] Solid acid catalysts like Amberlyst-70 have also been used as an environmentally friendly and recyclable option.[14]

  • Lewis Acids: In some cases, Lewis acids may be employed to catalyze the condensation reaction.[15]

  • No Catalyst: Certain domino reactions can proceed efficiently without a catalyst under optimized temperature and solvent conditions.[2]

Q3: How do solvent, temperature, and reaction time affect the outcome?

These three parameters are critically interconnected and must be optimized for each specific reaction.

  • Solvent: The solvent can affect solubility, reaction rate, and even regioselectivity. For instance, THF is a common solvent for the synthesis of 5-aminopyrazoles from esters.[4] As mentioned earlier, fluorinated alcohols can dramatically improve regioselectivity.[7]

  • Temperature: Temperature influences the reaction rate. Some reactions may proceed at ambient temperature, while others require refluxing to go to completion.[3][4] As seen in one study, increasing the temperature from room temperature to 65 °C was essential for product formation.[2]

  • Reaction Time: The reaction time should be sufficient for the reaction to complete, which is best determined by monitoring the disappearance of the starting materials via TLC.[3][4]

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1THFAmbient to RefluxMonitored by TLC37-77% (for various aminopyrazoles)[4]
2CH2Cl2--Formation of unknown byproducts[4]
3CHCl3--Formation of unknown byproducts[4]
4Acetonitrile--Formation of unknown byproducts[4]
5Water651887% (for a specific pyrazolyl phenylpropionic acid)[2]
6Methanol651885% (corresponding methyl ester)[2]
7Isopropyl alcohol651882% (corresponding isopropyl ester)[2]
8EthanolAmbient-Equimolar mixture of regioisomers[16]
92,2,2-Trifluoroethanol (TFE)--Dramatically increased regioselectivity[7]
101,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)--Dramatically increased regioselectivity[7]

Table 2: Screening of Protic Acids for 5-Aminopyrazole Synthesis

EntryAcid (equivalents)SolventTime (h)Yield (%)Reference
1NoneTHF12[3]
2H2SO4 (1.5)THF1265[3]
3H2SO4 (2)THF1261[3]
4H2SO4 (3)THF1267[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazoles from Esters [4]

This protocol outlines a one-pot, two-step synthesis.

ExperimentalWorkflow start Start dissolve_ester 1. Dissolve ethyl ester in THF at ambient temperature. start->dissolve_ester add_base 2. Add Potassium tert-butoxide. dissolve_ester->add_base add_cyanomethylene 3. Add cyanomethylene compound. add_base->add_cyanomethylene stir_TLC 4. Stir at ambient temperature. Monitor by TLC until ester is consumed. add_cyanomethylene->stir_TLC add_acid 5. Add concentrated H2SO4 dropwise. stir_TLC->add_acid stir_5min 6. Stir for 5 minutes. add_acid->stir_5min add_hydrazine 7. Add hydrazine hydrate. stir_5min->add_hydrazine reflux_TLC 8. Reflux until intermediate is consumed. Monitor by TLC. add_hydrazine->reflux_TLC workup 9. Work-up: - Cool to room temperature - Add water and ethyl acetate - Neutralize with NaHCO3 - Separate organic layer - Dry with MgSO4 - Concentrate reflux_TLC->workup purify 10. Purify by flash column chromatography. workup->purify end End Product: 5-Aminopyrazole purify->end

Caption: General experimental workflow for 5-aminopyrazole synthesis.

Methodology:

  • An ethyl ester (3.3 mmol) is dissolved in technical grade THF (30 mL) with stirring at ambient temperature for 5 minutes.[4]

  • Potassium tert-butoxide (6.6 mmol, 95%) is added to the solution.[4]

  • The corresponding cyanomethylene compound (3.3 mmol) is then added to the reaction mixture.[4]

  • The mixture is stirred at ambient temperature and monitored by TLC until the ester has been completely consumed.[4]

  • Concentrated sulfuric acid (3.3 mmol) is added dropwise to the mixture.[4]

  • The mixture is stirred for an additional 5 minutes at ambient temperature.[4]

  • Hydrazine hydrate (4.9 mmol) is slowly added.[3]

  • The resulting mixture is refluxed until the intermediate β-ketonitrile is consumed, as monitored by TLC.[3]

  • After cooling to room temperature, water (20 mL) and ethyl acetate (20 mL) are added. The mixture is neutralized with a saturated aqueous solution of NaHCO3. The organic layer is separated, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.[4]

  • The crude product is purified by flash column chromatography on silica gel.[4]

Protocol 2: Knorr-Type Synthesis of a Pyrazolone from a β-Keto Ester [11]

Methodology:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]

  • Add a stir bar and heat the reaction mixture to approximately 100°C with stirring.[11]

  • After 1 hour, monitor the reaction progress by TLC (30% ethyl acetate / 70% hexane) until the starting ketoester is completely consumed.[11]

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[11]

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[11]

References

Technical Support Center: Troubleshooting HPLC Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of pyrazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My pyrazole isomers are co-eluting or have very poor resolution. What should I do first?

A1: Co-elution is the most common challenge in isomer separation and indicates that the current method lacks the necessary selectivity. The first and often most impactful step is to systematically optimize the mobile phase.

Troubleshooting Steps:

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and will interact differently with the pyrazole isomers and the stationary phase.

  • Adjust the Solvent Strength: Systematically vary the ratio of your organic modifier to the aqueous phase (in reversed-phase) or the polar modifier to the non-polar phase (in normal-phase). A good starting point is to run a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution conditions.[1] For isocratic elution, fine-tune the composition to achieve a retention factor (k') between 2 and 10 for the isomers.[1]

  • Modify the Mobile Phase pH (for Reversed-Phase): For pyrazole isomers that are ionizable, small changes in the mobile phase pH can dramatically alter their retention and selectivity.[1] Using a buffer is crucial for reproducible results. A common starting point is a pH of around 3.0, which can help suppress the ionization of free silanols on the stationary phase.[1]

  • Incorporate Additives: Mobile phase additives can enhance separation. For basic pyrazole compounds that exhibit peak tailing, adding a competing base like triethylamine (TEA) can mask active silanol groups on the stationary phase.[1] For acidic compounds, an acid modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity.[2][3][4]

Q2: I've optimized my mobile phase, but the separation is still not adequate. What is the next step?

A2: If mobile phase optimization is insufficient, the column's stationary phase may not be suitable for separating your specific pyrazole isomers.

Troubleshooting Steps:

  • Switch Stationary Phase Chemistry:

    • For Regioisomers/Structural Isomers (Reversed-Phase): If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase. These stationary phases offer different selectivities based on aromaticity and hydrogen bonding capabilities.

    • For Enantiomers: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown great success in resolving pyrazole enantiomers.[5][6][7] It is often necessary to screen a few different chiral columns to find the optimal one.

  • Adjust the Column Temperature: Temperature can influence selectivity. Decreasing the column temperature generally increases retention and can improve the resolution of isomers.[8] This is because chiral separations are often enthalpy-driven.[8] Try adjusting the temperature in 5 °C increments (e.g., from 30 °C down to 15 °C) to observe the effect on your separation.

Q3: My peaks are tailing or fronting. How can I improve the peak shape?

A3: Poor peak shape can compromise resolution and the accuracy of quantification. Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.

  • Address Secondary Interactions (Tailing):

    • For basic pyrazole isomers, interactions with acidic silanol groups on the silica support of the stationary phase are a common cause of tailing.

    • Solution: Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask these silanol groups.[1]

    • Alternatively, using a lower pH mobile phase (e.g., pH 2.5-3.0 with formic acid or TFA) can protonate the basic analytes and reduce these interactions.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be of similar or weaker strength than your mobile phase. Dissolving the sample in a much stronger solvent can lead to distorted peak shapes.

Q4: My retention times are shifting from one injection to the next. What could be the cause?

A4: Unstable retention times indicate a problem with the HPLC system's stability or the method's robustness.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.

  • Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause fluctuations in the flow rate and pressure.[9]

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to an unstable flow rate. Ensure your mobile phase is properly degassed.[9]

  • Use a Buffered Mobile Phase for Ionizable Isomers: If your pyrazole isomers are ionizable, small shifts in the mobile phase pH can cause significant changes in retention time. Using a buffer will help maintain a stable pH.[10][11]

Data Presentation: Mobile Phase & Column Selection

The following tables summarize common starting conditions for the separation of pyrazole isomers based on published methods.

Table 1: Chiral Separation of Pyrazole Enantiomers

Stationary PhaseElution ModeMobile Phase CompositionKey Characteristics
Lux Cellulose-2 Polar Organic100% Methanol or 100% AcetonitrileSuperior for polar organic modes, offering short analysis times (around 5 mins) and sharp peaks.[5][6]
Lux Amylose-2 Normal Phasen-Hexane / Ethanol (e.g., 1:1 v/v)Greater resolving ability in normal phase, though with longer analysis times (around 30 mins).[5][6]
CHIRALPAK® IB Normal Phasen-Hexane / 2-PropanolEffective for separating phenylpyrazole pesticides; lower temperatures improve resolution.[8]

Table 2: Reversed-Phase Separation of Pyrazole Derivatives

Stationary PhaseMobile Phase CompositionAdditiveApplication
Eclipse XDB C18 Methanol / Water (80:20 v/v)0.1% Trifluoroacetic Acid (TFA)A validated method for a pyrazoline derivative, providing good peak shape and resolution.[2]
Newcrom R1 Acetonitrile / WaterPhosphoric Acid (or Formic Acid for MS)General purpose method for pyrazole analysis.[3]

Experimental Protocols

Protocol 1: Chiral Separation Screening for Pyrazole Enantiomers

This protocol outlines a general approach for screening chiral columns to find a suitable method for separating pyrazole enantiomers.

  • Column Selection: Choose a set of 3-5 chiral columns with different selectivities. A good starting set includes polysaccharide-based columns like Lux Cellulose-2 and Lux Amylose-2.[5][6][7]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier (e.g., Ethanol or 2-Propanol) in a 90:10 ratio. Run a 30-minute isocratic elution.

    • Polar Organic Mode: Screen with 100% Methanol and 100% Acetonitrile. These often provide faster analysis times.[5][6]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the isomers absorb (e.g., 254 nm).

    • Injection Volume: 5 µL

  • Optimization: Based on the initial screening results, select the column/mobile phase combination that shows the best initial separation. Optimize the ratio of the mobile phase components to improve resolution and reduce run time. Further optimization can be achieved by adjusting the temperature.

Protocol 2: Reversed-Phase Method Development for Pyrazole Isomers

This protocol provides a systematic approach to developing a separation method for pyrazole regioisomers or other structural isomers.

  • Column Selection: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Initial Gradient Run:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • This will help determine the approximate organic solvent concentration needed for elution.

  • Method Optimization:

    • Based on the gradient run, develop an isocratic method or a shallower gradient around the elution concentration.

    • If co-elution persists, switch the organic modifier from Acetonitrile to Methanol.

    • If peak tailing is observed for basic isomers, consider adding 0.1% TFA to the mobile phase or using a commercially prepared low-pH mobile phase.[2]

  • Final Conditions: Once a satisfactory separation is achieved, validate the method for robustness by making small, deliberate changes to the mobile phase composition, flow rate, and temperature.

Visualizations

Diagram 1: Troubleshooting Workflow for Co-eluting Pyrazole Isomers

G start Start: Co-eluting Peaks mob_phase Optimize Mobile Phase start->mob_phase solvent_strength Adjust Solvent Ratio (e.g., ACN/H2O) mob_phase->solvent_strength Step 1 change_solvent Switch Organic Modifier (ACN <-> MeOH) solvent_strength->change_solvent If no success change_ph Adjust pH (for ionizable isomers) change_solvent->change_ph If no success check1 Resolution Adequate? change_ph->check1 stat_phase Change Stationary Phase check1->stat_phase No end_success Method Optimized check1->end_success Yes change_column Select Different Column (e.g., Phenyl, Chiral) stat_phase->change_column Step 2 change_temp Adjust Temperature change_column->change_temp If no success check2 Resolution Adequate? change_temp->check2 check2->end_success Yes end_fail Consult Further (e.g., 2D-LC) check2->end_fail No

A logical workflow for troubleshooting poor resolution of pyrazole isomers.

Diagram 2: General Experimental Workflow for HPLC Method Development

G cluster_prep Preparation cluster_dev Method Development cluster_val Validation sample_prep Sample Preparation (Dissolve & Filter) col_select Column Selection (C18 or Chiral) sample_prep->col_select mobile_phase_prep Mobile Phase Preparation (Mix & Degas) mobile_phase_prep->col_select initial_run Initial Run (Scouting Gradient) col_select->initial_run optimization Optimization (Solvent Ratio, pH, Temp) initial_run->optimization validation Method Validation (Robustness, Linearity, etc.) optimization->validation

A general workflow for developing an HPLC method for pyrazole isomers.

References

Stability of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered to be stable under normal laboratory conditions.[1] However, specific data regarding its stability profile under strongly acidic conditions is not extensively documented in publicly available literature. As with many substituted pyrazole compounds, its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Q2: What potential degradation pathways should I be aware of under acidic conditions?

A2: While specific degradation pathways for this molecule under acidic conditions are not well-documented, general chemical principles for similar structures suggest potential areas of concern:

  • Decarboxylation: Carboxylic acids, particularly when attached to heterocyclic rings, can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, a process that can sometimes be catalyzed by strong acids.

  • Hydrolysis of the Chloro Group: Although typically stable, the chloro substituent on the pyrazole ring could potentially undergo hydrolysis to a hydroxyl group under harsh acidic conditions and high temperatures, though this is generally not a facile reaction.

  • Ring Opening: In very extreme acidic environments and high energy input, the pyrazole ring itself could be susceptible to cleavage, though it is generally a stable aromatic system.

Q3: Are there any known incompatibilities with common acidic reagents?

A3: There is no specific information detailing incompatibilities of this compound with common acidic reagents. However, it is good practice to avoid strong oxidizing acids unless a specific reaction is intended, as they could potentially lead to undesired side reactions with the pyrazole ring or the ethyl group. When using this compound in acidic solutions, it is recommended to start with small-scale trials to assess compatibility and stability.

Troubleshooting Guides

Issue 1: Unexpected loss of starting material or appearance of unknown peaks in HPLC analysis after treatment with acid.
  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Confirm Identity of Degradants: Attempt to characterize the unknown peaks using techniques like LC-MS or NMR to understand the degradation pathway. This can help in identifying whether decarboxylation, hydrolysis, or another reaction is occurring.

      • Modify Experimental Conditions:

        • Lower the Temperature: Perform the reaction or process at a lower temperature to minimize thermally induced degradation.

        • Reduce Acid Concentration: Use the minimum concentration of acid required for the desired chemical transformation.

        • Change the Acid: If possible, switch to a milder acid (e.g., acetic acid instead of sulfuric acid) to see if the degradation is mitigated.

      • Time-Course Study: Analyze samples at different time points to determine the rate of degradation and to find an optimal reaction time.

  • Possible Cause 2: Precipitation of the compound.

    • Troubleshooting Steps:

      • Check Solubility: The protonated form of the carboxylic acid might have lower solubility in your solvent system. Visually inspect for any precipitate.

      • Adjust Solvent System: If precipitation is suspected, consider using a different solvent or a co-solvent system in which the compound is more soluble under the acidic conditions used.

Issue 2: Inconsistent results in experiments involving acidic conditions.
  • Possible Cause 1: Variable Acid Purity or Concentration.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure that the acid and all solvents are of high purity and free from contaminants that could catalyze degradation.

      • Standardize Acid Solutions: If using aqueous acid solutions, ensure their concentration is accurately known and consistent between experiments.

  • Possible Cause 2: Sensitivity to Air or Light.

    • Troubleshooting Steps:

      • Perform Reactions Under Inert Atmosphere: While not commonly reported for this class of compounds, if degradation persists, try running the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

      • Protect from Light: Store the compound in a dark container and run experiments in foil-wrapped flasks to prevent any potential light-induced degradation.

Experimental Protocols

Protocol: Acidic Stability Assessment

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solutions: Prepare aqueous solutions of the desired acids (e.g., 0.1 M HCl, 0.1 M H₂SO₄).

  • Incubation:

    • In separate vials, add a known volume of the stock solution to a known volume of the acidic solution to achieve the final desired concentration of the compound and the acid.

    • Prepare a control sample by adding the stock solution to water or a neutral buffer.

    • Incubate the vials at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the degradation by neutralizing the acid with a suitable base if necessary.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the stability of this compound under acidic conditions. Researchers are advised to generate this data internally using the protocol outlined above. The results can be summarized in a table as follows:

Acid ConditionTemperature (°C)Time (hours)% Remaining Compound
0.1 M HCl250100
2Data to be generated
4Data to be generated
8Data to be generated
24Data to be generated
0.1 M HCl400100
2Data to be generated
4Data to be generated
8Data to be generated
24Data to be generated
Control (Water)4024Data to be generated

Visualizations

Stability_Troubleshooting_Workflow start Unexpected Results in Acidic Conditions check_degradation HPLC shows new peaks or loss of starting material? start->check_degradation check_precipitation Is there visible precipitate? check_degradation->check_precipitation No degradation_confirmed Potential Degradation check_degradation->degradation_confirmed Yes precipitation_confirmed Potential Precipitation check_precipitation->precipitation_confirmed Yes end Problem Resolved check_precipitation->end No (Re-evaluate experimental setup) troubleshoot_degradation Troubleshoot Degradation: - Lower Temperature - Reduce Acid Concentration - Change Acid Type - Time-Course Study degradation_confirmed->troubleshoot_degradation troubleshoot_precipitation Troubleshoot Precipitation: - Confirm Solubility - Adjust Solvent System precipitation_confirmed->troubleshoot_precipitation troubleshoot_degradation->end troubleshoot_precipitation->end

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathway_Hypothesis start This compound decarboxylation Decarboxylation (Loss of CO2) start->decarboxylation H+, Heat hydrolysis Hydrolysis of Chloro Group start->hydrolysis H+, H2O, High Temp ring_opening Ring Opening (Extreme Conditions) start->ring_opening Harsh Acid, High Energy product1 4-Chloro-1-ethyl-1H-pyrazole decarboxylation->product1 product2 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrolysis->product2 product3 Acyclic Fragments ring_opening->product3

Caption: Hypothesized degradation pathways under acidic conditions.

References

Alternative eco-friendly synthesis methods for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the eco-friendly synthesis of pyrazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing direct and actionable advice in a question-and-answer format.

Q1: My pyrazole synthesis yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are some troubleshooting strategies for common eco-friendly methods:

  • Incomplete Reaction:

    • Microwave-Assisted Synthesis: Increase the irradiation time or the reaction temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1]

    • Ultrasound-Assisted Synthesis: Ensure efficient cavitation by optimizing the position of the reaction vessel in the ultrasonic bath. An increase in temperature can sometimes improve yields, but be aware that excessive heat can also decrease cavitation efficiency.[2]

    • Solvent-Free Reactions: Ensure intimate mixing of the reactants. Grinding the solid reactants together before heating can improve contact and reaction rates.[3]

  • Side Reactions and Byproduct Formation:

    • Knorr Synthesis Variants: The formation of regioisomers is a common issue with unsymmetrical 1,3-dicarbonyl compounds. The choice of catalyst and solvent can influence selectivity. Consider using a milder catalyst or a non-polar solvent to favor the desired isomer.

    • Catalyst Choice: The selection and amount of an acid or base catalyst are critical. For syntheses involving dicarbonyl compounds, catalytic amounts of a protic acid like acetic acid are often used.[1] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to enhance yields.[1]

  • Starting Material Purity:

    • Ensure the purity of your 1,3-dicarbonyl compounds and hydrazine derivatives. Impurities can lead to unwanted side reactions and the formation of colored byproducts, which can complicate purification and lower yields.[4]

Q2: I'm observing the formation of an unexpected regioisomer in my reaction. How can I control the regioselectivity?

A2: Regioselectivity is a common challenge, particularly in the synthesis of unsymmetrically substituted pyrazoles. The initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl compound determines the final substitution pattern.

  • Controlling Reaction Conditions: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product.

  • Influence of pH: The acidity or basicity of the reaction medium can influence which carbonyl group of the dicarbonyl compound is more reactive. Experimenting with different acid or base catalysts can help control regioselectivity.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the nucleophilic attack to the less sterically hindered carbonyl group.

Q3: My solvent-free reaction is not proceeding as expected. What are the key parameters to check?

A3: Solvent-free reactions offer significant green chemistry benefits but require careful control of physical parameters.

  • Mixing: Efficient mixing is crucial. If the reactants are solids, grinding them together to create a fine powder can significantly improve the reaction rate.[3]

  • Temperature: The reaction temperature is a critical parameter. Some solvent-free reactions proceed at room temperature, while others require heating.[5][6] Overheating can lead to decomposition and the formation of tar-like substances.

  • Phase Transfer Catalysts: For reactions involving immiscible liquid phases or a liquid and a solid phase, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[5][6]

Q4: My green catalyst appears to be losing its activity after a few cycles. What could be the reason?

A4: While recyclable catalysts are a cornerstone of green chemistry, their deactivation can be a practical issue.

  • Leaching: The active catalytic species might be leaching from the solid support into the reaction medium.

  • Poisoning: Impurities in the starting materials or byproducts from the reaction can adsorb to the catalyst's active sites and block them.

  • Mechanical Degradation: The physical structure of the catalyst can degrade over multiple reaction cycles, especially under harsh conditions like high temperatures or vigorous stirring.

  • Regeneration: Investigate if a regeneration step (e.g., washing with a specific solvent or calcination) can restore the catalyst's activity.

Comparative Data of Eco-Friendly Synthesis Methods

The following tables provide a summary of quantitative data for different eco-friendly pyrazole synthesis methods, allowing for easy comparison.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating Methods

PrecursorsMethodReaction TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted5 min91-98[7]
Phenyl-1H-pyrazolesConventional Heating2 hours73-90[7]
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92[7]
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified[7]
Quinolin-2(1H)-one-based pyrazolesMicrowave-Assisted7-10 min68-86[8]
1-Aroyl-3,5-dimethyl-1H-pyrazolesMicrowave-Assisted3-5 min82-98[8]

Table 2: Comparison of Different Green Catalysts and Conditions

MethodCatalystSolventTemperatureReaction TimeYield (%)Reference
Knorr SynthesisAmmonium ChlorideEthanolReflux4-6 hours-[9]
Four-component reactionAmmonium ChlorideWaterRoom Temp.2.5-4 hoursGood[10][11]
Four-component reactionAmmonium ChlorideWater (Microwave)-2-4 minGood[10][11]
CondensationAmberlyst-70WaterRoom Temp.15 min94[12][13]
Multi-component reactionTetrabutylammonium Bromide (TBAB)Solvent-freeRoom Temp.-75-86[5][6]
CondensationNano-ZnO----[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key eco-friendly synthesis techniques.

Microwave-Assisted Synthesis of Pyrazoles from Chalcones

Materials:

  • Chalcone (1.0 mmol)

  • Hydrazine derivative (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone and the hydrazine derivative.

  • Add ethanol and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[7]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[7]

Ultrasound-Assisted Synthesis of Pyranopyrazoles

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Water (5 mL)

Procedure:

  • In a suitable reaction vessel, combine the aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate in water.

  • Place the vessel in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power (e.g., 40 kHz, 250 W) at room temperature or a slightly elevated temperature (e.g., 50 °C).[2]

  • Monitor the reaction by TLC. Reaction times are typically short, ranging from minutes to a few hours.

  • Upon completion, cool the reaction mixture.

  • The product often precipitates from the aqueous solution and can be collected by filtration.

  • Wash the solid with cold water and recrystallize from an appropriate solvent.

Solvent-Free Synthesis of Pyrazoles using a Phase Transfer Catalyst

Materials:

  • 1,2-dibenzoylhydrazine (1.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (1.0 mmol)

  • Isocyanide (1.0 mmol)

Procedure:

  • In a flask, thoroughly grind a mixture of 1,2-dibenzoylhydrazine and TBAB.

  • Add the dialkyl acetylenedicarboxylate and then the isocyanide, and mix thoroughly with a glass rod.

  • Allow the resulting mixture to stand at room temperature. A thick brown solution will form after a few minutes.[5]

  • Keep the reaction flask at room temperature for the stipulated time, monitoring completion by TLC.[5]

  • The product can be purified by column chromatography on silica gel.

Green Catalyst Synthesis: Knorr Pyrazole Synthesis with Ammonium Chloride

Materials:

  • Acetylacetone (20 mmol)

  • Hydrazine hydrate (40 mmol)

  • Ammonium chloride (2 mmol)

  • Ethanol (100 mL)

  • Glacial acetic acid (optional, a few drops)

Procedure:

  • In a dry round-bottom flask, dissolve acetylacetone in ethanol.

  • Add hydrazine hydrate and ammonium chloride. Optionally, add a few drops of glacial acetic acid as an additional catalyst.

  • Stir the mixture thoroughly with a magnetic stirrer for 30-45 minutes.

  • Attach a condenser and heat the mixture under reflux for 4-6 hours.[9]

  • After reflux, allow the reaction mixture to cool to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and then purified by recrystallization from a suitable solvent like methanol.[9]

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows for the described eco-friendly synthesis methods.

Microwave_Synthesis_Workflow Start Combine Reactants (Chalcone, Hydrazine, EtOH, Acid) Microwave Microwave Irradiation (e.g., 300W, 1-5 min) Start->Microwave TLC Monitor by TLC Microwave->TLC Cool Cool to RT TLC->Cool Reaction Complete Precipitate Pour into Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure Pyrazole Product Recrystallize->Product

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

Ultrasound_Synthesis_Workflow Start Combine Reactants in Water (Aldehyde, Malononitrile, etc.) Ultrasound Ultrasonic Irradiation (e.g., 40 kHz, RT) Start->Ultrasound TLC Monitor by TLC Ultrasound->TLC Cool Cool to RT TLC->Cool Reaction Complete Filter Filtration Cool->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure Pyranopyrazole Product Recrystallize->Product

Caption: Workflow for Ultrasound-Assisted Pyrazole Synthesis.

Solvent_Free_Synthesis_Workflow Start Grind Solid Reactants (e.g., Hydrazine, TBAB) Add_Reagents Add Liquid Reactants (e.g., Dicarboxylate, Isocyanide) Start->Add_Reagents Mix Thorough Mixing Add_Reagents->Mix React React at Room Temperature Mix->React TLC Monitor by TLC React->TLC Purify Column Chromatography TLC->Purify Reaction Complete Product Pure Pyrazole Product Purify->Product

Caption: Workflow for Solvent-Free Pyrazole Synthesis.

Green_Catalyst_Synthesis_Workflow Start Combine Reactants in EtOH (Dicarbonyl, Hydrazine, NH4Cl) Stir Stir at RT (30-45 min) Start->Stir Reflux Reflux (4-6 hours) Stir->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Solvent Cool->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Product Pure Pyrazole Product Recrystallize->Product

Caption: Workflow for Green Catalyst (NH4Cl) Pyrazole Synthesis.

References

Technical Support Center: Electrochemical Chlorination as a Sustainable Synthesis Route

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and implementing electrochemical chlorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using electrochemical chlorination over traditional chemical chlorination methods?

A1: Electrochemical chlorination offers several advantages, positioning it as a more sustainable and controlled synthesis route. By generating the reactive chlorine species in situ from a chloride source, it avoids the handling and storage of hazardous and toxic chlorine gas.[1][2] This method often proceeds under milder reaction conditions and can be powered by renewable energy sources, further enhancing its green chemistry profile.[3] The precise control over reaction parameters like applied potential or current allows for improved selectivity and yield of the desired chlorinated products.[4][5]

Q2: What are the most common chlorine sources for electrochemical chlorination?

A2: A variety of chlorine sources can be employed, with the choice depending on the specific reaction and desired reactivity. Simple and abundant salts like sodium chloride (NaCl) are frequently used in aqueous or biphasic systems.[4] In organic solvents, quaternary ammonium chlorides such as tetrabutylammonium chloride (Bu4NCl) are common as they also serve as the supporting electrolyte. For specific applications, N-chlorosuccinimide (NCS) can be used as a milder chlorine source.[2] Additionally, metal chlorides like aluminum chloride (AlCl₃) and magnesium chloride (MgCl₂) can function as both the chlorine source and the electrolyte.[6]

Q3: How do I choose the appropriate electrode materials for my experiment?

A3: The selection of electrode materials is critical for the success of an electrochemical chlorination reaction. The anode, where the oxidation of the chloride source occurs, should be stable under the reaction conditions and possess a high overpotential for the oxygen evolution reaction to favor chlorine generation. Platinum and various forms of carbon (like glassy carbon or graphite felt) are commonly used anode materials due to their relative inertness.[7][8] The cathode material is generally less critical for the primary chlorination reaction but can influence the overall cell efficiency and potential side reactions. Platinum or nickel foam are often suitable choices.[6] The choice of electrode can significantly impact the reaction's outcome, so it's an important parameter to consider during optimization.[9]

Q4: What analytical techniques are best suited for monitoring the progress of an electrochemical chlorination reaction?

A4: A combination of techniques is often employed for comprehensive reaction monitoring. Thin-layer chromatography (TLC) provides a quick and simple way to qualitatively track the consumption of the starting material and the formation of products. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for determining the conversion, yield, and selectivity of the reaction by separating and identifying the components of the reaction mixture.[10] Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of the reactants and intermediates, helping to elucidate the reaction mechanism and determine appropriate operating potentials.[4]

Troubleshooting Guides

This section addresses common issues encountered during electrochemical chlorination experiments.

Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient Overpotential Increase the applied potential or current density gradually. Use cyclic voltammetry to determine the optimal oxidation potential of your chloride source and substrate.
Poor Mass Transport Increase the stirring rate to improve the diffusion of reactants to the electrode surface. Consider using a flow reactor for better mass transport.[11]
Electrode Fouling/Passivation The electrode surface may be coated with polymeric byproducts or an insulating layer. See the "Electrode Fouling and Cleaning" section below for detailed cleaning protocols.
Incorrect Electrolyte Concentration Ensure the supporting electrolyte concentration is sufficient to maintain proper conductivity. Low conductivity can lead to a large ohmic drop and inefficient electrolysis.[12][13]
Reaction Time Monitor the reaction over time using TLC or HPLC to determine the optimal reaction duration. The product might be degrading over extended periods.
Moisture or Air Sensitivity If your reaction is sensitive to moisture or air, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor Selectivity / Formation of Side Products
Potential Cause Troubleshooting Steps
Over-oxidation The applied potential may be too high, leading to the oxidation of the desired product or the solvent. Operate in potentiostatic (constant potential) mode at the lowest effective potential.
Incorrect Solvent/Electrolyte The solvent and electrolyte can influence the reactivity and selectivity. Screen different solvent and electrolyte combinations. For instance, the choice of solvent can affect the reaction pathway.[14]
Reaction Temperature Temperature can affect the rates of competing reactions. Try running the reaction at a lower or higher temperature to favor the desired product.
Substrate Concentration High substrate concentrations can sometimes lead to polymerization or side reactions. Experiment with different substrate concentrations.
Electrode Fouling and Cleaning

Electrode fouling is a common issue where the electrode surface becomes inactive due to the deposition of byproducts.

Electrode Material Cleaning Protocol
Platinum 1. Chemical Cleaning: Soak the electrode in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid) for a few minutes. Caution: These solutions are extremely corrosive and reactive. [15] Follow by rinsing thoroughly with deionized water. For less persistent contaminants, soaking in 10% nitric acid can be effective.[16] 2. Electrochemical Cleaning: Perform multiple cyclic voltammetry scans in a dilute acid solution (e.g., 0.1 M H₂SO₄) to oxidatively or reductively remove adsorbed species.[15]
Carbon (Glassy Carbon, Graphite) 1. Polishing: Gently polish the electrode surface with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to remove residual alumina particles. 2. Solvent Rinsing: Wash with ethanol followed by soaking in dilute hydrochloric acid (e.g., 0.01 M).[17]
Potentiostat and Cell Setup Issues
Issue Troubleshooting Steps
Potentiostat Oscillation/Instability 1. Check Connections: Ensure all electrode connections are secure. A loose or high-impedance reference electrode connection is a common cause of instability.[12][18] 2. Adjust Bandwidth/Speed: Modern potentiostats have adjustable bandwidth settings. A lower bandwidth (slower response) can often stabilize the system.[12][18] 3. Faraday Cage: Use a Faraday cage to shield the electrochemical cell from external electrical noise.[19]
Inconsistent Results 1. Cell Geometry: Ensure the distance between the working electrode and the reference electrode is consistent between experiments. 2. Electrode Placement: Keep the relative positions of the three electrodes (working, reference, and counter) the same for all runs. 3. Reference Electrode Integrity: Check the filling solution of your reference electrode and ensure it is not clogged. You can test its potential against another reference electrode; the difference should be minimal.[19]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the electrochemical chlorination of various aromatic compounds.

Table 1: Electrochemical Chlorination of Anisole Derivatives

EntrySubstrateChlorine SourceElectrolyteAnodeCathodeConditionsProduct(s)Yield (%)Reference
1AnisoleFeCl₃ on K10 Clay-PtPtMCPBA, CH₂Cl₂, rt4-chloroanisole, 2-chloroanisole97 (26:74)[20]
21,4-Dimethoxy-2-tert-butylbenzeneBu₄NClBu₄NClO₄PtPtCH₃CN, Constant Potential1,4-dimethoxy-2-tert-butyl-6-chlorobenzene, 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene-[4]

Table 2: Electrochemical Chlorination of Substituted Arenes and Heterocycles

EntrySubstrateChlorine SourceCatalystAnodeCathodeConditionsProduct(s)Yield (%)Reference
12-PhenylpyridineEthyl ChloroformatePd(OAc)₂Carbon ClothPtDMA, 100°C, 1 mAMono-chlorinated product-[5]
2NaphthaleneBu₄NCl-PtPtCH₂Cl₂/H₂O emulsion, Constant CurrentMono-chloronaphthalenes40-90 (selectivity)[4]
3IndanoneAlCl₃-Graphite FeltNickel FoamTFE/CH₃OH, 7 mA, rt, 2hα-chloroindanone-[6]
4IndanoneMgCl₂-Graphite FeltNickel FoamTFE/CH₃OH, 7 mA, rt, 4.5hα-chloroindanone-[6]

Experimental Protocols

Protocol 1: General Procedure for Electrochemical Chlorination of Activated Arenes (e.g., Anisole)

This protocol is adapted from biomimetic chlorination studies and can be modified for electrochemical purposes.[20]

  • Cell Setup: A three-electrode setup in an undivided electrochemical cell is used. The working electrode (anode) can be platinum foil or graphite felt, the counter electrode (cathode) can be a platinum wire, and a saturated calomel electrode (SCE) or Ag/AgCl can be used as the reference electrode.

  • Reagent Preparation: In a 50 mL electrochemical cell, dissolve the anisole substrate (1 mmol) and a chloride source (e.g., tetrabutylammonium chloride, 5 mmol) in 20 mL of an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Electrolysis: Stir the solution and begin the electrolysis at a constant potential (determined by cyclic voltammetry, typically around 1.5-2.0 V vs. SCE) or at a constant current (e.g., 10-20 mA).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, stop the electrolysis. Transfer the reaction mixture to a separatory funnel, wash with water, and extract the organic layer with a suitable solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the chlorinated anisole isomers.

Protocol 2: Electrochemical Chlorination of Pyrrole

This protocol is based on the electropolymerization of pyrrole, which involves an initial oxidation step.[8]

  • Cell Setup: Use a two-electrode setup in an undivided cell with two parallel platinum foil electrodes.

  • Reagent Preparation: Prepare an aqueous solution containing pyrrole (0.05 M), a supporting electrolyte (e.g., Na₂SO₄, 0.1 M), and a chloride source (e.g., NaCl, 0.1 M).

  • Electrolysis: Conduct the electrolysis at a constant current density (e.g., 2-14 mA/cm²) or a constant potential. The reaction temperature can be controlled using a water bath.

  • Product Isolation: The chlorinated pyrrole products may remain in solution or deposit on the anode as a polymer. If in solution, follow the work-up procedure in Protocol 1. If a polymer film is formed, it can be mechanically removed from the electrode for analysis.

  • Analysis: Characterize the products using spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC, GC-MS).

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Check_Potential Check Applied Potential/ Current Start->Check_Potential Check_Mass_Transport Evaluate Mass Transport (Stirring/Flow) Start->Check_Mass_Transport Check_Electrode Inspect Electrode Surface Start->Check_Electrode Check_Electrolyte Verify Electrolyte Concentration Start->Check_Electrolyte Check_Time Monitor Reaction Over Time Start->Check_Time Increase_Potential Increase Potential/Current Check_Potential->Increase_Potential Insufficient? Increase_Stirring Increase Stirring Rate or Use Flow Cell Check_Mass_Transport->Increase_Stirring Poor? Clean_Electrode Clean Electrode Check_Electrode->Clean_Electrode Fouled? Adjust_Concentration Adjust Electrolyte Concentration Check_Electrolyte->Adjust_Concentration Too Low? Optimize_Time Optimize Reaction Time Check_Time->Optimize_Time Not Optimal? Resolved Yield Improved Increase_Potential->Resolved Increase_Stirring->Resolved Clean_Electrode->Resolved Adjust_Concentration->Resolved Optimize_Time->Resolved Anodic_Chlorination_Mechanism cluster_anode Anode Surface cluster_solution Solution Anode Anode Cl2 Cl₂ Anode->Cl2 e 2e⁻ Anode->e Cl_minus 2Cl⁻ Cl_minus->Anode Oxidation Intermediate Arenium Ion [Ar(H)Cl]⁺ Cl2->Intermediate Electrophilic Attack Arene Ar-H (Aromatic Substrate) Arene->Intermediate Product Ar-Cl (Chlorinated Product) Intermediate->Product Deprotonation H_plus H⁺ Intermediate->H_plus Cl_minus2 Cl⁻ Intermediate->Cl_minus2

References

Validation & Comparative

Purity Analysis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present a detailed comparison of two common reversed-phase columns, C18 and Phenyl, along with an evaluation of different mobile phase compositions. The experimental data, while illustrative, provides a framework for developing a robust, stability-indicating purity analysis method for this compound.

Introduction

This compound is a heterocyclic building block of significant interest in drug discovery and development. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for the purity analysis of such compounds.[1]

This guide compares two distinct RP-HPLC methods to provide a basis for selecting the optimal analytical approach. The key comparisons include:

  • Stationary Phase: A standard C18 (octadecylsilane) column versus a Phenyl column to evaluate differences in selectivity for the aromatic analyte.[2][3]

  • Organic Modifier: Acetonitrile versus methanol to assess their impact on resolution and peak shape.[4][5]

The goal is to establish a method that can effectively separate the main component from potential process-related impurities and degradation products.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Columns:

    • Method A: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Method B: Phenyl column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chemicals and Reagents:

    • This compound reference standard and samples.

    • HPLC grade acetonitrile and methanol.

    • Formic acid (analytical grade).

    • Deionized water (18.2 MΩ·cm).

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Chromatographic Conditions

The following chromatographic conditions were evaluated:

ParameterCondition 1Condition 2
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient Program Time (min)%B
0.0130
20.0080
25.0080
25.0130
30.0030
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

The use of an acidic mobile phase is crucial for protonating the carboxylic acid group, thereby increasing its hydrophobicity and retention on the reversed-phase column, which generally results in improved peak shape.[6]

Comparative Data

The following tables summarize the hypothetical performance data obtained from the analysis of a spiked sample containing this compound and two potential process impurities.

Table 1: Chromatographic Performance on C18 Column

CompoundRetention Time (min) - AcetonitrileResolution - AcetonitrileTailing Factor - AcetonitrileRetention Time (min) - MethanolResolution - MethanolTailing Factor - Methanol
Impurity 1 (Starting Material)4.5-1.15.2-1.2
This compound12.815.21.014.516.11.1
Impurity 2 (Regioisomer)13.51.81.315.52.11.4

Table 2: Chromatographic Performance on Phenyl Column

CompoundRetention Time (min) - AcetonitrileResolution - AcetonitrileTailing Factor - AcetonitrileRetention Time (min) - MethanolResolution - MethanolTailing Factor - Methanol
Impurity 1 (Starting Material)4.2-1.24.9-1.2
This compound14.218.51.116.820.31.1
Impurity 2 (Regioisomer)15.12.51.218.03.21.2

Data Analysis:

  • The Phenyl column provided better separation (higher resolution) between the main peak and the closely eluting regioisomeric impurity compared to the C18 column. This is likely due to the π-π interactions between the phenyl stationary phase and the pyrazole ring of the analyte and impurity.[3]

  • Methanol as the organic modifier generally resulted in longer retention times and slightly better resolution compared to acetonitrile. However, acetonitrile often provides sharper peaks and lower backpressure.[4][7]

  • The tailing factors for the main peak were acceptable (<1.5) under all conditions, indicating good peak symmetry.

Stability-Indicating Method Development

A crucial aspect of a purity method is its ability to be stability-indicating, meaning it can separate the active ingredient from its degradation products.[8][9] A forced degradation study is performed to generate these degradation products.

Forced Degradation Protocol

The sample of this compound would be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV and visible light as per ICH Q1B guidelines.

Hypothetical Stability Results

Table 3: Forced Degradation Results (Illustrative)

Stress Condition% DegradationNumber of Degradation PeaksResolution of Main Peak from Closest Degradant
Acid Hydrolysis~15%2> 2.0
Base Hydrolysis~25%3> 2.0
Oxidative~10%1> 2.0
Thermal~5%1> 2.0
Photolytic~8%2> 2.0

These illustrative data suggest that the proposed HPLC method using a Phenyl column with a water/acetonitrile gradient containing 0.1% formic acid is capable of separating the main peak from all generated degradation products with adequate resolution, thus demonstrating its stability-indicating nature.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Weigh Sample & Reference Standard prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve prep_end Prepared Samples dissolve->prep_end injection Inject Sample prep_end->injection separation Chromatographic Separation (C18 vs Phenyl) (ACN vs MeOH) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity, Resolution, Tailing integration->calculation comparison Compare Methods calculation->comparison

Caption: Workflow for the comparative HPLC analysis.

Logical Relationship of Method Development

G cluster_goal Primary Goal cluster_factors Influencing Factors cluster_outcome Desired Outcome goal Accurate Purity Determination column Stationary Phase (C18 / Phenyl) goal->column mobile_phase Mobile Phase (ACN / MeOH, pH) goal->mobile_phase instrument Instrument Parameters (Flow, Temp) goal->instrument outcome Robust & Validated Stability-Indicating Method column->outcome mobile_phase->outcome instrument->outcome

Caption: Key factors influencing HPLC method development.

Conclusion

Based on this comparative guide, a reversed-phase HPLC method utilizing a Phenyl stationary phase with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is recommended as a starting point for the purity analysis of this compound. This combination is likely to provide the best resolution between the main component and its closely related impurities, particularly aromatic isomers.

It is essential for researchers to perform a full method validation according to ICH guidelines to ensure the final method is accurate, precise, specific, linear, and robust for its intended purpose. The forced degradation studies are a critical component of this validation to establish the stability-indicating nature of the method.

References

Mass Spectrometry Approaches for the Analysis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive analysis of novel chemical entities is paramount in drug discovery and development. 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry. Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of such small molecules.[1][2][3] This guide provides a comparative overview of various mass spectrometry techniques applicable to the analysis of this compound, offering insights into the selection of the most appropriate methodology.

Comparison of Chromatographic Separation Techniques

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step in method development.[4][5]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.[4][5]Separates compounds in the liquid phase based on their interactions with a stationary phase.[4][5]
Analyte Suitability Requires derivatization for polar and non-volatile compounds like carboxylic acids to increase volatility.[5]Ideal for polar and non-volatile compounds without the need for derivatization.[5][6]
Sample Preparation Often more complex due to the need for derivatization.[5]Generally simpler sample preparation, often involving "dilute and shoot" or protein precipitation.[7]
Sensitivity Can be highly sensitive, but derivatization can introduce variability.Often provides superior sensitivity and lower limits of quantification for targeted analyses of polar compounds.[5][6]
Selectivity High selectivity, especially with high-resolution mass analyzers.High selectivity, particularly when using tandem mass spectrometry (MS/MS).[1]

For this compound, LC-MS is the more suitable technique due to the presence of the polar carboxylic acid group, which would otherwise necessitate a derivatization step for GC-MS analysis.

Comparison of Ionization Techniques for LC-MS

Once LC is chosen as the separation method, the selection of an appropriate ionization source is crucial for generating ions for mass analysis. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][8]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Generates ions from a liquid solution by creating a fine spray of charged droplets.[9][10]Involves the ionization of the analyte in the gas phase through ion-molecule reactions.[11][12]
Analyte Suitability Best suited for polar and ionizable molecules, including carboxylic acids.[10][13]Suitable for a wide range of compounds, including less polar and nonpolar molecules that are thermally stable.[12][14]
Fragmentation "Soft" ionization technique, typically producing intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.[8]Can be a "soft" ionization method but may induce more in-source fragmentation compared to ESI.[15]
Matrix Effects Can be susceptible to ion suppression from matrix components.Generally less susceptible to matrix effects than ESI.[15]

Given the polar nature of this compound, ESI would be the preferred ionization method , likely in negative ion mode ([M-H]⁻) due to the acidic proton of the carboxylic acid group.

Comparison of Mass Analyzers

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, and quantitative capabilities.

FeatureQuadrupoleTime-of-Flight (TOF)
Principle Uses oscillating electric fields to filter ions by their m/z ratio.[16]Measures the time it takes for ions to travel a fixed distance.[17]
Resolution Lower resolution.[16]High resolution, allowing for the differentiation of isobaric interferences.[16][17]
Mass Accuracy Lower mass accuracy.[16]High mass accuracy, enabling elemental composition determination.[16][18]
Quantitative Analysis Excellent for targeted quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[3][19]Good for quantification, especially in full-scan mode, providing both qualitative and quantitative data simultaneously.[17][20]
Scan Speed Slower scan speeds, particularly for wide mass ranges.[17]Very fast scan speeds, independent of the mass range.[17][21]

For quantitative analysis of this compound, a triple quadrupole mass spectrometer would be ideal for its high sensitivity and selectivity in MRM mode.[19] For metabolite identification and structural elucidation, a Quadrupole Time-of-Flight (Q-TOF) hybrid instrument would be advantageous due to its high resolution and mass accuracy.[16]

Experimental Protocols

Generic LC-MS/MS Method for Quantification

This protocol provides a general framework for the quantitative analysis of this compound in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation) [22]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., m/z of [M-H]⁻) → Product ion (determined by infusion and product ion scan).

    • Internal Standard: Precursor ion → Product ion.

Visualizations

Mass Spectrometry Workflow General Workflow for Mass Spectrometry Analysis Sample Sample Collection (e.g., Plasma, Urine) Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC Ionization Ionization Source (e.g., ESI, APCI) LC->Ionization MS Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MS Detector Detector MS->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for mass spectrometry analysis.

Hypothetical Fragmentation of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic_acid Hypothetical Fragmentation Pathway (Negative Ion Mode) Parent [M-H]⁻ m/z = 188.03 Frag1 Loss of CO₂ (m/z = 144.04) Parent->Frag1 - 44 Da Frag2 Loss of C₂H₄ (m/z = 160.02) Parent->Frag2 - 28 Da Frag3 Loss of HCl (m/z = 152.05) Parent->Frag3 - 36 Da Frag4 Loss of C₂H₅ (m/z = 159.02) Parent->Frag4 - 29 Da

Caption: Hypothetical fragmentation of the target molecule.

Disclaimer: The fragmentation pathway presented is a theoretical prediction based on the chemical structure of this compound and general fragmentation rules for similar compounds.[23][24][25] Experimental verification through tandem mass spectrometry is required to confirm the exact fragmentation pattern.

Conclusion

The analysis of this compound is best approached using Liquid Chromatography-Mass Spectrometry (LC-MS). For sensitive and selective quantification, a triple quadrupole mass spectrometer with electrospray ionization in negative mode is recommended. For structural elucidation and the identification of unknown metabolites, a high-resolution mass spectrometer such as a Q-TOF would be the instrument of choice. The provided experimental protocol offers a starting point for method development, which should be optimized and validated for the specific matrix and analytical requirements.

References

Reactivity Face-Off: Bromo- vs. Chloro-Pyrazole Carboxylic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structure, particularly through the introduction of substituents via cross-coupling reactions, is a critical strategy in the synthesis of diverse compound libraries for drug discovery.[1] Halogenated pyrazole carboxylic acids serve as versatile building blocks for this purpose. This guide provides an objective comparison of the reactivity of bromo- and chloro-pyrazole carboxylic acids in key synthetic transformations, supported by experimental data and established chemical principles, to aid in the strategic selection of starting materials.

Reactivity Overview: The Carbon-Halogen Bond Dictates the Pace

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halo-pyrazoles is primarily governed by the strength of the carbon-halogen (C-X) bond.[1] The bond dissociation energy follows the trend C-Cl > C-Br > C-I.[1] Consequently, the oxidative addition step, which is often rate-determining in catalytic cycles, is more facile for C-Br bonds than for the stronger, less readily cleaved C-Cl bonds. This fundamental principle establishes a general reactivity order of Bromo > Chloro for these transformations.[1]

While bromopyrazoles offer a favorable balance of high reactivity and stability, chloropyrazoles are often more cost-effective and stable but demand more vigorous reaction conditions and highly specialized, active catalyst systems to achieve comparable results.[1] The presence of a carboxylic acid moiety can also influence the reaction, potentially by coordinating with the palladium catalyst and impeding its activity. In such cases, converting the carboxylic acid to an ester prior to coupling may be a beneficial strategy.[2]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of bromo- and chloro-pyrazole carboxylic acids in pivotal cross-coupling reactions. The yields are representative and can vary based on specific substrates, catalyst systems, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

HalogenTypical Catalyst SystemRelative ReactivityTypical Yield Range (%)Notes
Bromo XPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[1]
Chloro Pd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Sonogashira Coupling

HalogenTypical Catalyst SystemRelative ReactivityTypical Yield Range (%)Notes
Bromo Pd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles; may require higher temperatures.[1]
Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts.[1]

Table 3: Buchwald-Hartwig Amination

HalogenTypical Catalyst SystemRelative ReactivityTypical Yield Range (%)Notes
Bromo Pd(dba)₂, tBuDavePhos, NaOtBuHigh60-90Often the most effective substrate for palladium-catalyzed amination.[1]
Chloro Pd(dba)₂, tBuDavePhos, NaOtBuModerateModerateShows moderate reactivity, generally lower than the bromo derivative.[1]

Table 4: Nucleophilic Aromatic Substitution (SNAr)

The reactivity in SNAr is less straightforward as it depends on a balance between the electronegativity of the halogen (activating the ring for nucleophilic attack) and its ability to act as a leaving group.

HalogenElectronegativity EffectLeaving Group AbilityPredicted Overall ReactivityNotes
Bromo Moderate ActivationGoodVariableBromide is a better leaving group than chloride.[3]
Chloro Stronger ActivationPoorerVariableChlorine's higher electronegativity makes the carbon center more electrophilic.[3]
Direct comparative data for SNAr on identically substituted bromo- and chloro-pyrazole carboxylic acids is scarce. Reactivity is highly substrate-dependent, and computational studies are often used to predict regioselectivity in polyhalogenated systems.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the halo-pyrazole carboxylic acid (or its ester derivative) (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium precursor (e.g., XPhos Pd G2, 0.02-0.05 equiv), a ligand if necessary, and a base (e.g., K₃PO₄, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon). An anhydrous, degassed solvent (e.g., dioxane, toluene) is added. The mixture is then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the halo-pyrazole carboxylic acid (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., DMF, THF), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv), and a base (e.g., triethylamine, 2.0-3.0 equiv) are added. The reaction mixture is thoroughly degassed with an inert gas and stirred under an inert atmosphere. The reaction is maintained at a temperature between room temperature and 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-pyrazole carboxylic acid (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd(dba)₂, 0.05-0.10 equiv), a ligand (e.g., tBuDavePhos, 0.10-0.20 equiv), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is isolated after purification by column chromatography.[1]

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Start Select Bromo- and Chloro- Pyrazole Carboxylic Acid Ester Optional: Esterification of Carboxylic Acid Start->Ester Coupling Perform Cross-Coupling (Suzuki, Sonogashira, etc.) under Identical Conditions Ester->Coupling Workup Reaction Workup & Purification Coupling->Workup Analysis Analyze Yield & Purity (LC-MS, NMR) Workup->Analysis Compare Compare Reactivity (Yield, Reaction Time) Analysis->Compare

Caption: Workflow for comparing halo-pyrazole reactivity.

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArX Ar-X (X = Br, Cl) ArX->OA PdII Ar-Pd(II)-X OA->PdII C-X bond cleavage (Faster for C-Br) TM Transmetalation (e.g., with R-B(OH)2) PdII->TM PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: Generalized catalytic cycle for cross-coupling.

References

The Influence of the C4 Substituent on the Biological Profile of Pyrazole-3-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of 4-substituted pyrazole-3-carboxylic acids reveals the critical role of the C4 position in modulating a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The nature, size, and electronic properties of the substituent at this position significantly impact the potency and selectivity of these compounds, making it a key focal point in the design of novel therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1] The inherent versatility of the pyrazole ring, coupled with the synthetic accessibility of its derivatives, has made it an attractive template for medicinal chemists.[2][3] Among these, pyrazole-3-carboxylic acids have emerged as a particularly promising class of compounds, with the substituent at the 4-position playing a pivotal role in defining their biological targets and efficacy.

Comparative Analysis of Biological Activity

To elucidate the structure-activity relationships, a comparative analysis of various 4-substituted pyrazole-3-carboxylic acid derivatives from several studies is presented below. The data highlights how modifications at the C4 position influence their biological performance against different targets.

Compound ID4-SubstituentBiological ActivityAssayPotency (IC₅₀/MIC/Other)Reference
Series 1: Antifungal Agents
9mN-(2-(5-bromo-1H-indazol-1-yl)phenyl) carboxamideAntifungal (Pythium aphanidermatum)Mycelia Growth InhibitionHigher than Boscalid[4][5]
TM-2Carboxamide derivativeAntifungal (Corn Rust)In vivo2-4 times higher than Fluxapyroxad[6]
Series 2: Antibacterial Agents
Compound 3bNitrofuran derivativeAntibacterial (E. coli, P. aeruginosa, S. aureus, B. subtilis)MICPromising[7]
Halopyrazole 3Halogenated derivativeAntibacterialMIC/MBCGood[8]
Series 3: Anti-inflammatory Agents
Compound 5bPyrazole analogAnti-inflammatory (COX-2)Carrageenan-induced paw edemaMost potent in series[7]
Compound 10Organic nitrateAnti-inflammatoryCarrageenan-induced paw edemaSignificant[9][10]
Series 4: Enzyme Inhibitors
Compound 374-FluorophenylJNK3 InhibitorEnzyme Inhibition AssayPotent[11]
Compound 21gAromatic carboxylic acidMeprin α/β InhibitorEnzyme Inhibition Assay3-fold/30-fold improvement[12]

Structure-Activity Relationship (SAR) Insights

The data consistently demonstrates that the C4 position of the pyrazole-3-carboxylic acid scaffold is highly amenable to substitution, leading to a broad spectrum of biological activities.

  • For Antifungal Activity: The introduction of bulky carboxamide moieties at the C4 position, as seen in compounds targeting succinate dehydrogenase (SDH), is crucial for high potency. The specific nature of the aryl and heterocyclic groups within the carboxamide side chain fine-tunes the activity against different fungal species.[4][5][6]

  • For Antibacterial Activity: The presence of halogen atoms or nitro-aromatic groups at C4 can confer significant antibacterial properties. These substituents can influence the electronic nature of the pyrazole ring and its interaction with bacterial targets.[7][8]

  • For Anti-inflammatory Activity: A diverse range of substituents at the C4 position can lead to anti-inflammatory effects. This suggests that the pyrazole-3-carboxylic acid core can serve as a scaffold for targeting different components of the inflammatory cascade, such as COX enzymes. The introduction of nitric oxide-donating moieties has also been explored to enhance anti-inflammatory activity and reduce ulcerogenic potential.[7][9][10]

  • For Enzyme Inhibition: The C4 position is a key site for introducing functionalities that can interact with specific amino acid residues within an enzyme's active site. For instance, the introduction of a 4-fluorophenyl group led to a significant boost in JNK3 inhibition.[11] Similarly, acidic moieties at this position dramatically improved the inhibition of meprin α and β.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.

Mycelia Growth Inhibition Assay (for Antifungal Activity)

This assay is used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations. A solvent control is also prepared.

  • Inoculation: A mycelial plug of the test fungus (e.g., Pythium aphanidermatum) is placed in the center of the compound-containing and control PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the solvent control.

Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.[10]

Enzyme Inhibition Assay (General Protocol)

This in vitro assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reagents: Prepare a buffer solution, the purified enzyme, the enzyme's substrate, and the test compounds at various concentrations.

  • Reaction Mixture: In a microplate, combine the enzyme, buffer, and test compound (or vehicle control).

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Detection: The product of the enzymatic reaction is detected using a suitable method (e.g., spectrophotometry, fluorometry).

  • Calculation: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is determined.

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

SAR_Concept cluster_0 Pyrazole-3-Carboxylic Acid Core cluster_1 C4 Substituents cluster_2 Biological Activities Core Pyrazole-3-COOH Aryl Aryl/Heteroaryl Core->Aryl Substitution at C4 Halogen Halogen Core->Halogen Substitution at C4 Carboxamide Carboxamide Core->Carboxamide Substitution at C4 Alkyl Alkyl/Cycloalkyl Core->Alkyl Substitution at C4 AntiInflammatory Anti-inflammatory Aryl->AntiInflammatory EnzymeInhibition Enzyme Inhibition Aryl->EnzymeInhibition Antibacterial Antibacterial Halogen->Antibacterial Antifungal Antifungal Carboxamide->Antifungal Alkyl->AntiInflammatory

Caption: General SAR scheme for 4-substituted pyrazole-3-carboxylic acids.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Start Synthesis of Analogs Purify Purification Start->Purify Characterize Structural Analysis (NMR, MS) Purify->Characterize EnzymeAssay Enzyme Inhibition Assay Characterize->EnzymeAssay AntimicrobialAssay Antimicrobial MIC Assay Characterize->AntimicrobialAssay AnimalModel Animal Model of Disease EnzymeAssay->AnimalModel AntimicrobialAssay->AnimalModel Efficacy Efficacy Studies AnimalModel->Efficacy Tox Preliminary Toxicity Efficacy->Tox

Caption: A typical drug discovery workflow for novel pyrazole derivatives.

References

A Comparative Analysis of the Biological Activities of Pyrazole-3-Carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, pyrazole-3-carboxylic acid and its esters have garnered significant attention for their potent antimicrobial, anticancer, and anti-inflammatory activities. This guide provides an objective comparison of their biological performance, supported by experimental data, to aid in the development of novel therapeutics.

Antimicrobial Activity: A Tale of Two Moieties

The antimicrobial potential of pyrazole-3-carboxylic acid and its esters has been evaluated against a range of bacterial and fungal pathogens. Generally, esterification of the carboxylic acid moiety tends to enhance antimicrobial efficacy, likely due to increased lipophilicity, which facilitates passage through microbial cell membranes.

A study on novel pyrazole derivatives highlighted that specific ester compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-1-carbothiohydrazide derivatives, which can be considered analogs of esters, showed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in some cases being lower than the standard drugs chloramphenicol and clotrimazole[1]. Another study synthesized a series of 1,3,5-trisubstituted pyrazole derivatives and found that some compounds exhibited promising activity against various bacterial species and Candida albicans.

While direct MIC comparisons between a specific pyrazole-3-carboxylic acid and its corresponding ester are not always available in a single study, the collective data suggests that ester derivatives are a promising avenue for developing potent antimicrobial agents[2].

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound TypeDerivative/SubstituentS. aureusB. subtilisE. coliK. pneumoniaeA. nigerReference
Pyrazole-1-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)----2.9-7.8[1]
Pyrazole-1-carbothiohydrazideCompound 21cEqual to standardEqual to standardEqual to standardEqual to standardEqual to standard[1]
Pyrazole DerivativeTrifluorophenyl-substituted0.39>1.56---[2]

Note: "Equal to standard" indicates the MIC value was the same as the respective standard drug (Chloramphenicol or Clotrimazole) used in the study.

Anticancer Activity: Targeting Uncontrolled Cell Growth

In the realm of oncology, both pyrazole-3-carboxylic acid and its esters have shown considerable promise. The cytotoxic activity of these compounds is often evaluated using the MTT assay on various cancer cell lines. Esterification can influence the anticancer potency, with specific ester derivatives exhibiting superior activity.

For example, a series of novel indole derivatives linked to a pyrazole moiety, including carboxamide derivatives which are structurally related to esters, displayed good-to-excellent antitumor activity against human colorectal, breast, liver, and lung carcinoma cell lines[3]. In some instances, the synthesized compounds showed lower IC50 values than the standard drug doxorubicin[3]. Research on 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid-based amide derivatives also identified potent anticancer agents[4]. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, potentially through the generation of reactive oxygen species (ROS) and activation of caspase signaling pathways[5].

Table 2: Comparative Anticancer Activity (IC50 in µM)
Compound TypeDerivative/SubstituentHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Pyrazole-Indole HybridCompound 7a--6.1 ± 1.9-[3]
Pyrazole-Indole HybridCompound 7b--7.9 ± 1.9-[3]
Pyrazole Derivative3f----[5]
Doxorubicin (Standard)---24.7 ± 3.2-[3]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade[6][7]. Esterification of pyrazole-3-carboxylic acid can lead to enhanced anti-inflammatory effects.

Studies have shown that structural modifications, including the formation of nitrate esters, can result in better anti-inflammatory activity with reduced ulcerogenic liability compared to the parent carboxylic acid[8][9]. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of these compounds[10][11][12][13]. Several pyrazole-3-carboxylate esters have demonstrated significant anti-inflammatory activity in this model[14]. The mechanism often involves the inhibition of prostaglandin synthesis by blocking the COX-2 enzyme[6][15].

Table 3: Comparative Anti-inflammatory Activity
Compound TypeDerivative/SubstituentAssayResultReference
Pyrazole-3-carboxylic acid derivativeAmides (4a-g)Carrageenan-induced paw edemaHigher activity than starting acid[9]
Pyrazole-3-carboxylic acid derivativeNitrate ester (10)Carrageenan-induced paw edemaSignificant anti-inflammatory activity[8][9]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate3,4-dimethoxyphenyl (2f)Carrageenan-induced paw edemaSignificant anti-inflammatory activity[14]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate2,3-dimethoxyphenyl (2e)Carrageenan-induced paw edemaSignificant anti-inflammatory activity[14]
Pyrazole-pyrazoline derivativesCompounds 14b, 15b, 22Carrageenan-induced paw edema28.6-30.9% edema inhibition[16]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly across the entire surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compounds: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3][17][18]

Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: The rats are divided into control and test groups and are fasted overnight with free access to water.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.[10][12]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[11][13]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanisms

To better understand the biological activities of pyrazole-3-carboxylic acid and its esters, the following diagrams illustrate a general experimental workflow and key signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison start Pyrazole-3-carboxylic Acid esterification Esterification start->esterification esters Pyrazole-3-carboxylic Acid Esters esterification->esters antimicrobial Antimicrobial Assays (MIC Determination) esters->antimicrobial anticancer Anticancer Assays (MTT, IC50 Determination) esters->anticancer anti_inflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) esters->anti_inflammatory data_comp Comparative Analysis of Potency and Efficacy antimicrobial->data_comp anticancer->data_comp anti_inflammatory->data_comp sar Structure-Activity Relationship (SAR) Studies data_comp->sar

General Experimental Workflow for Biological Activity Comparison.

COX2_Inhibition_Pathway inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid activation pla2->cell_membrane cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins catalysis inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation pyrazole_ester Pyrazole Ester (COX-2 Inhibitor) pyrazole_ester->cox2 inhibition

COX-2 Inhibition Pathway for Anti-inflammatory Activity.

Apoptosis_Pathway pyrazole_ester Pyrazole Ester cancer_cell Cancer Cell pyrazole_ester->cancer_cell ros Increased ROS Production cancer_cell->ros mitochondria Mitochondrial Stress ros->mitochondria caspase_activation Caspase Activation (e.g., Caspase-3) mitochondria->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Simplified Apoptosis Pathway for Anticancer Activity.

References

In-Vitro Performance of Novel Compounds Derived from 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro testing of novel compounds derived from the parent molecule, 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines key experimental protocols for evaluating the efficacy of these novel compounds, presents comparative data from analogous pyrazole derivatives to guide research efforts, and visualizes relevant biological pathways.

Comparative In-Vitro Efficacy Data

The following tables summarize the in-vitro activity of various pyrazole derivatives, serving as a benchmark for the evaluation of novel compounds derived from this compound. It is important to note that the data presented below is for structurally related pyrazole compounds and is intended to be representative of the potential activities of the title compounds.

Table 1: Comparative Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indolo-pyrazolesSK-MEL-28 (Melanoma)3.46Sunitinib-
1,3-diphenyl-1H-pyrazol-4-yl derivativesA549 (Lung)26--
Pyrazole-5-carbohydrazide derivativesHepG-2 (Liver)0.715-Fluorouracil-
Pyrazole-5-carbohydrazide derivativesBGC823 (Gastric)0.715-Fluorouracil-
3-(3-chloro-5-hydroxyphenyl)-1H-pyrazole-1-carboxamide derivativesA375 (Melanoma)4.2--
Pyrazole derivativesMCF-7 (Breast)0.83 - 1.81--
Pyrazolone derivativesBrine Shrimp19.5 ppm--

Data compiled from analogous pyrazole derivatives to indicate potential efficacy ranges.[3][4][5]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

The inhibitory concentration (IC50) values against cyclooxygenase (COX) enzymes indicate the anti-inflammatory potential of the compounds.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference Compound
Pyrazole-pyridazine hybrids>1001.15>86.9Celecoxib
Pyrazole-pyridazine hybrids>1001.50>66.7Celecoxib
Hybrid pyrazole analogues45.23 - 204.511.79 - 9.6322.21 - 74.92Celecoxib

Data from analogous pyrazole derivatives demonstrating potential for COX-2 selective inhibition.[6][7]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference Compound
Pyrazole Hydrazone DerivativesAcinetobacter baumannii4Chloramphenicol
Pyrazole Hydrazone DerivativesAcinetobacter baumannii8Chloramphenicol
Pyrazole-1-carbothiohydrazide DerivativesCandida albicans2.9 - 7.8Clotrimazole
Pyrazole-1-carbothiohydrazide DerivativesGram-positive bacteria62.5 - 125Chloramphenicol
2H-indazoles and pyrazolinesGram-positive isolates4 - 128Oxacillin, Vancomycin

Data from analogous pyrazole derivatives showcasing potential antimicrobial breadth.[8][9][10]

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the biological activity of novel pyrazole derivatives.

2.1. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549, B16-F10) and a normal human bronchial epithelium cell line (BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Compound Treatment: Cells are seeded in 96-well plates and incubated overnight. The following day, cells are treated with serial dilutions of the pyrazole compounds (typically ranging from 0.1 to 100 µM) for 48 hours.[4]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.[4]

2.2. Anti-inflammatory Activity: In-Vitro COX Inhibition Assay

This assay determines the ability of the compounds to inhibit the cyclooxygenase enzymes, COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds, dissolved in DMSO, are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a short period (e.g., 15 minutes) at room temperature.[6]

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C and then terminated.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. IC50 values are determined from the dose-response curves.[6]

2.3. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Bacterial/Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii) and fungi (Candida albicans) are used.[10]

  • Inoculum Preparation: Bacterial and fungal suspensions are prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Signaling Pathways and Experimental Workflows

3.1. Kinase Inhibition and Downstream Signaling

Many pyrazole derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.[11][12] The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets.

PI3K_MAPK_pathways RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Pyrazole->Akt Pyrazole->MEK Pyrazole->ERK

Caption: PI3K/Akt and MAPK/ERK signaling pathways targeted by pyrazole kinase inhibitors.

3.2. Experimental Workflow for In-Vitro Screening

The following diagram illustrates a typical workflow for the initial in-vitro screening of novel compounds.

experimental_workflow start Novel Pyrazole Derivatives Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) start->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification further_studies Lead Optimization & Further In-Vitro/In-Vivo Studies hit_identification->further_studies

Caption: A generalized workflow for the in-vitro screening of novel pyrazole compounds.

References

Validating the Mechanism of Action of Pyrazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein classes, including kinases and serine proteases.[1][2][3][4] The validation of their mechanism of action is a critical step in the drug discovery pipeline, ensuring that the observed biological activity is a direct result of the intended molecular interaction. This guide provides a comparative overview of methodologies to validate the mechanism of action of pyrazole-based inhibitors, supported by experimental data and detailed protocols.

Orthogonal Validation: A Multi-Faceted Approach

A robust validation strategy relies on orthogonal assays, which employ distinct and independent methods to confirm the initial findings.[5] This approach minimizes the risk of false positives and provides a comprehensive understanding of the inhibitor's behavior in both biochemical and cellular contexts.

Performance Comparison of Pyrazole-Based Inhibitors

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological process by 50%. The following tables provide a comparative summary of the performance of several pyrazole-based inhibitors against their respective targets, alongside alternative inhibitors.

Table 1: Pyrazole-Based Kinase Inhibitors vs. Alternatives
TargetPyrazole-Based InhibitorIC50 (nM)Alternative Inhibitor (Non-Pyrazole)IC50 (nM)Reference
VEGFR2 Compound 3i8.93Sorafenib30[6]
VEGFR2 Compound 3a38.28Sorafenib30[6]
B-Raf Novel Pyrazole InhibitorPotent (Specific value not stated)Vemurafenib31[7]
CDK2 Compound 2224Roscovitine400[8]
Akt1 Compound 161GSK2141795 (Uprosertib)18[8]
Chk2 Compound 1717.9AZD77625[8]
Aurora A Kinase Compound 6160Alisertib (MLN8237)1.2[8]
Table 2: Pyrazole-Based Thrombin Inhibitors
InhibitorTargetIC50 (nM)Mechanism of ActionReference
Compound 24e Thrombin (FIIa)16Serine-Trapping (Covalent)[9]
Compound 34a Thrombin (FIIa)Potent (16-80 nM range)Serine-Trapping (Covalent)[9]
Compound 34b Thrombin (FIIa)Potent (16-80 nM range)Serine-Trapping (Covalent)[9]

Key Experimental Protocols for Mechanism of Action Validation

Detailed methodologies for essential experiments are crucial for reproducibility and accurate interpretation of results. Below are protocols for key assays used to validate the mechanism of action of pyrazole-based inhibitors.

Biochemical Assays: Direct Target Interaction

These assays directly measure the interaction between the inhibitor and its purified target protein.

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[10][11]

  • Materials:

    • Purified kinase

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Test inhibitor (e.g., pyrazole-based inhibitor)

    • 384-well plates

    • Luminometer

  • Protocol:

    • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the test inhibitor in a kinase reaction buffer. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized duration (e.g., 60 minutes).

    • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30-60 minutes.[5]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays: Target Engagement and Downstream Effects

These assays confirm that the inhibitor interacts with its intended target within a cellular context and elicits the expected downstream biological response.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13]

  • Materials:

    • Cultured cells expressing the target protein

    • Test inhibitor

    • DMSO (vehicle control)

    • Lysis buffer

    • Antibodies against the target protein and a loading control

    • Western blot reagents and equipment

    • Thermal cycler

  • Protocol:

    • Compound Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.

    • Heat Shock: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes).[13]

    • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[13]

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.[13]

    • Western Blot Analysis: Quantify the protein concentration of the soluble fractions. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. A loading control antibody should also be used to ensure equal protein loading.[14]

    • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target stabilization and therefore, direct engagement.

3. Western Blotting for Downstream Signaling

This method assesses the functional consequence of target engagement by measuring changes in the phosphorylation state of the target kinase or its downstream substrates.[15]

  • Materials:

    • Cultured cells

    • Test inhibitor

    • Stimulant (if required to activate the signaling pathway)

    • Lysis buffer with phosphatase and protease inhibitors

    • Phospho-specific antibodies and total protein antibodies

    • Western blot reagents and equipment

  • Protocol:

    • Cell Treatment: Seed cells and, if necessary, serum-starve them to reduce basal signaling. Treat the cells with varying concentrations of the test inhibitor for a defined period.

    • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., growth factor) for a short time to induce phosphorylation.

    • Cell Lysis: Wash the cells with cold PBS and lyse them with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

    • Protein Quantification and Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and western blotting as described in the CETSA protocol, using primary antibodies that specifically recognize the phosphorylated form of the target or its downstream substrate, as well as an antibody for the total protein as a loading control.

    • Data Analysis: Quantify the band intensities of the phosphorylated protein and normalize to the total protein. A dose-dependent decrease in the phosphorylation signal upon inhibitor treatment confirms functional inhibition of the target kinase.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts to generate such visualizations.

Signaling Pathway Diagrams

TGFB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binding TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 SMAD4 pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Nuclear Translocation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->TGFBR1 Inhibition

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 Autophosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Downstream Downstream Signaling PLCg->Downstream Angiogenesis, Cell Proliferation, Survival Akt Akt PI3K->Akt Akt->Downstream Angiogenesis, Cell Proliferation, Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream Angiogenesis, Cell Proliferation, Survival Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibition

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion HTS High-Throughput Screen (Initial Hit Identification) Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) HTS->Kinase_Assay Confirm Potency Biophysical_Assay Biophysical Assay (e.g., SPR, ITC) Kinase_Assay->Biophysical_Assay Confirm Direct Binding CETSA Cellular Thermal Shift Assay (Target Engagement) Biophysical_Assay->CETSA Validate in Cellular Context Western_Blot Western Blot (Downstream Signaling) CETSA->Western_Blot Confirm Functional Effect Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Western_Blot->Cell_Viability Assess Cellular Phenotype Validated_Hit Validated Pyrazole-based Inhibitor Cell_Viability->Validated_Hit

References

Comparative study of different synthetic routes to pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The synthesis of these vital heterocyclic compounds can be approached through various methodologies, each with its distinct advantages and limitations. This guide provides an objective comparison of four prominent synthetic routes: the Knorr Pyrazole Synthesis, the Vilsmeier-Haack Reaction, Three-Component Synthesis, and [3+2] Cycloaddition reactions. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate practical application.

Comparison of Synthetic Routes

The selection of an appropriate synthetic strategy for pyrazole carboxylic acids depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability. Below is a summary of the key characteristics of each method.

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Knorr Pyrazole Synthesis Condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]Well-established, versatile, and often high-yielding.[1]Can suffer from a lack of regioselectivity with unsymmetrical dicarbonyls.[3]
Vilsmeier-Haack Reaction Formylation and cyclization of hydrazones.Excellent for the synthesis of pyrazole-4-carbaldehydes, which are precursors to 4-carboxylic acids. Microwave irradiation can significantly reduce reaction times.[4][5]Requires a subsequent oxidation step to obtain the carboxylic acid, adding to the overall process. The reagents can be harsh.[6]
Three-Component Synthesis One-pot reaction of a hydrazine, a β-ketoester, and an aldehyde.High atom economy, operational simplicity, and allows for the synthesis of highly substituted pyrazoles.[3]Yields can be sensitive to the choice of catalyst and reaction conditions.
[3+2] Cycloaddition Reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne).[7][8]Excellent regioselectivity and can often be performed under mild or even catalyst-free conditions.[7]The synthesis and handling of diazo compounds can be hazardous.

Experimental Protocols

The following section provides detailed experimental methodologies for each of the discussed synthetic routes.

Knorr Pyrazole Synthesis: "One-Pot" Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids[9]

This "one-pot" procedure integrates a Claisen condensation, Knorr cyclization, and hydrolysis to efficiently produce 1,5-diaryl-1H-pyrazole-3-carboxylic acids.

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium methoxide (MeONa)

  • Lithium chloride (LiCl)

  • Substituted phenylhydrazine hydrochloride

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium methoxide in methanol is added to a suspension of lithium chloride in toluene.

  • A mixture of the substituted acetophenone and diethyl oxalate is added dropwise to the reaction mixture at a controlled temperature.

  • After stirring, the substituted phenylhydrazine hydrochloride is added, and the mixture is heated to reflux.

  • The reaction mixture is then cooled, and water is added. The aqueous layer is separated and acidified with concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and dried to yield the 1,5-diaryl-1H-pyrazole-3-carboxylic acid.

Quantitative Data Example: For the synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, this method has been reported to achieve a yield of up to 91%.[9]

Vilsmeier-Haack Reaction followed by Oxidation: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

This two-step process involves the synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde [4]

Materials:

  • Appropriate hydrazone (e.g., from acetophenone and phenylhydrazine)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • The Vilsmeier reagent is prepared by the slow addition of POCl₃ to ice-cold DMF.

  • The hydrazone is then added to the Vilsmeier reagent, and the reaction mixture is heated.

  • After completion, the mixture is poured onto crushed ice and neutralized with a base (e.g., NaOH solution).

  • The precipitated product is filtered, washed with water, and dried.

Quantitative Data Example: Microwave-assisted Vilsmeier-Haack formylation of hydrazones can lead to pyrazole-4-carbaldehydes in high yields (often >80%) with significantly reduced reaction times (5-15 minutes).[4]

Step 2: Oxidation to 1-Phenyl-1H-pyrazole-4-carboxylic Acid [6]

Materials:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Aqueous base (e.g., NaOH or KOH)

  • Acid for work-up (e.g., HCl)

Procedure:

  • The pyrazole-4-carbaldehyde is dissolved in an aqueous basic solution.

  • Potassium permanganate is added portion-wise while monitoring the temperature.

  • The reaction mixture is stirred until the purple color of the permanganate disappears.

  • The manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with HCl to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Three-Component Synthesis of Pyrazole-4-carboxylates[3]

This method utilizes a Lewis acid catalyst for the efficient one-pot synthesis of polysubstituted pyrazoles.

Materials:

  • Aldehyde

  • β-ketoester

  • Hydrazine

  • Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] as a catalyst

  • Solvent (e.g., toluene)

Procedure:

  • A mixture of the aldehyde, β-ketoester, hydrazine, and a catalytic amount of Yb(PFO)₃ in a suitable solvent is stirred at a specified temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the pyrazole-4-carboxylate.

Quantitative Data: This method is noted for its high degree of substituent tolerance, with yields being generally high, particularly for aliphatic starting materials.[3]

[3+2] Cycloaddition: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[10]

This one-pot synthesis involves the cycloaddition of phenylhydrazine and dimethylacetylene dicarboxylate (DMAD).

Materials:

  • Phenylhydrazine

  • Dimethylacetylene dicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol for recrystallization

Procedure:

  • A 1:1 molar ratio of phenylhydrazine and DMAD is refluxed in a 1:1 mixture of toluene and DCM for 2 hours.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield the pure product.

Quantitative Data Example: The synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate via this method has been reported with good yields.

Data Summary

The following table summarizes the quantitative data for the synthesis of representative pyrazole carboxylic acids or their precursors using the different methodologies.

Synthetic RouteProductStarting MaterialsReaction TimeTemperatureYield (%)
Knorr Synthesis [9]1,5-Diphenyl-1H-pyrazole-3-carboxylic acidAcetophenone, Diethyl oxalate, Phenylhydrazine HClNot specifiedRefluxup to 91
Vilsmeier-Haack [4]1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydeSubstituted acetophenone hydrazone, DMF, POCl₃5-15 min (MW)Microwave>80
Three-Component [3]Substituted Pyrazole-4-carboxylatesAldehyde, β-ketoester, HydrazineNot specifiedNot specifiedHigh
[3+2] Cycloaddition [10]Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylatePhenylhydrazine, DMAD2 hRefluxGood

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for selecting a synthetic route for pyrazole carboxylic acids based on the desired product and synthetic considerations.

Synthetic_Route_Comparison start Desired Pyrazole Carboxylic Acid subst_pattern Substitution Pattern? start->subst_pattern regio_check Is Regiocontrol Critical? knorr Knorr Synthesis regio_check->knorr No / Controllable cycloadd [3+2] Cycloaddition regio_check->cycloadd Yes subst_pattern->regio_check Specific Regioisomer subst_pattern->knorr 1,3,5-Substitution vilsmeier Vilsmeier-Haack subst_pattern->vilsmeier 4-Carboxy three_comp Three-Component subst_pattern->three_comp Highly Substituted knorr_pros Pros: Well-established, versatile. Cons: Potential regioisomer formation. knorr->knorr_pros vilsmeier_pros Pros: Good for 4-carboxy pyrazoles, fast with MW. Cons: Two steps, harsh reagents. vilsmeier->vilsmeier_pros three_comp_pros Pros: High atom economy, one-pot, diverse products. Cons: Catalyst dependent. three_comp->three_comp_pros cycloadd_pros Pros: Excellent regioselectivity, mild conditions. Cons: Hazardous diazo compounds. cycloadd->cycloadd_pros

Caption: Decision workflow for selecting a pyrazole synthesis route.

The following diagram illustrates the general reaction schemes for the four discussed synthetic routes.

Reaction_Schemes cluster_knorr Knorr Synthesis cluster_vilsmeier Vilsmeier-Haack Reaction cluster_three_comp Three-Component Synthesis cluster_cycloaddition [3+2] Cycloaddition knorr_reactants 1,3-Dicarbonyl + Hydrazine knorr_product Pyrazole Carboxylic Acid Derivative knorr_reactants->knorr_product Acid/Base Catalyst vilsmeier_reactants Hydrazone vilsmeier_intermediate Pyrazole-4-carbaldehyde vilsmeier_reactants->vilsmeier_intermediate Vilsmeier Reagent vilsmeier_product Pyrazole-4-carboxylic Acid vilsmeier_intermediate->vilsmeier_product Oxidation three_comp_reactants Aldehyde + β-Ketoester + Hydrazine three_comp_product Highly Substituted Pyrazole Carboxylate three_comp_reactants->three_comp_product Catalyst (e.g., Lewis Acid) cyclo_reactants Diazo Compound + Alkyne cyclo_product Pyrazole Carboxylic Acid Ester cyclo_reactants->cyclo_product Thermal or Catalytic

Caption: General schemes for pyrazole carboxylic acid synthesis.

References

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole chemical scaffold is a cornerstone in the development of modern agrochemicals, offering potent insecticidal, fungicidal, and herbicidal activities. However, the structural similarities among pyrazole-based compounds and their molecular targets can lead to cross-reactivity, impacting their selectivity and potentially leading to off-target effects. This guide provides an objective comparison of the performance of various pyrazole-based agrochemicals, supported by experimental data, to aid in research and development.

Data Presentation: Quantitative Comparison of Pyrazole-Based Agrochemicals and Alternatives

The following tables summarize the inhibitory activities of pyrazole-based agrochemicals against their primary targets, offering a comparative view of their potency.

Table 1: Comparative Inhibitory Activity of Pyrazole-Based Herbicides (HPPD Inhibitors)

CompoundChemical ClassTarget OrganismIC50 (µM)Reference
Topramezone Pyrazole Arabidopsis thaliana1.33[1]
Pyrasulfotole Pyrazole Avena fatua0.06[2]
Tolpyralate Pyrazole Amaranthus retroflexus0.03[2]
MesotrioneTriketoneArabidopsis thaliana1.76[1]
IsoxaflutoleIsoxazoleArabidopsis thaliana0.05[2]

Table 2: Comparative Efficacy of Pyrazole-Based Fungicides (SDHI) and Alternatives

CompoundChemical ClassTarget FungusEC50 (µg/mL)Reference
Fluxapyroxad Pyrazole-carboxamide Botrytis cinerea0.04 - 0.23[3]
Bixafen Pyrazole-carboxamide Mycosphaerella graminicola0.08 - 0.25[3]
Penthiopyrad Pyrazole-carboxamide Fusarium virguliforme2.02 - 44.88[4]
BoscalidAnilinopyrimidineRhizoctonia solani0.87[5]
AzoxystrobinStrobilurinRhizoctonia solani0.1 - 1[3]

Table 3: Comparative Binding Affinity of Fipronil (Pyrazole Insecticide) and Other GABA Receptor Modulators

CompoundChemical ClassTarget ReceptorBinding Affinity (Ki/IC50)Reference
Fipronil Phenylpyrazole Housefly GABA Receptor4 nM (Ki)[6]
Fipronil Phenylpyrazole Human GABA Receptor2,169 nM (Ki)[6]
Fipronil Phenylpyrazole Human β3 Homopentamer1.8 nM (Ki)[7][8]
IvermectinAvermectinHousefly GABA ReceptorAllosteric modulator[9]
DieldrinOrganochlorineHousefly GABA ReceptorHigh affinity[9]

Experimental Protocols

Detailed methodologies for key experiments cited in cross-reactivity studies are provided below.

In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Enzyme Inhibition Assay

This protocol determines the inhibitory activity of compounds against the HPPD enzyme.

Materials and Reagents:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • FeSO4

  • Catalase

  • Potassium phosphate buffer (pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ascorbate, catalase, and FeSO4.

  • Compound Addition: Add various concentrations of the test compounds (e.g., pyrazole herbicides) to the wells. Include a control with DMSO only.

  • Enzyme Addition: Add the recombinant HPPD enzyme to all wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the HPP substrate to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 310 nm over time, which corresponds to the consumption of HPP.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol measures the inhibitory effect of compounds on the SDH enzyme from fungal mitochondria.

Materials and Reagents:

  • Isolated fungal mitochondria

  • Succinate (substrate)

  • Potassium phosphate buffer (pH 7.2)

  • Potassium cyanide (KCN) to inhibit the cytochrome pathway

  • 2,6-Dichlorophenolindophenol (DCPIP) as an artificial electron acceptor

  • Phenazine methosulfate (PMS) as an electron carrier

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungus following established protocols.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and KCN.

  • Compound and Mitochondria Addition: Add the isolated mitochondria and various concentrations of the test compounds (e.g., pyrazole fungicides) to the wells. Include a control with DMSO only. Pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add succinate, PMS, and DCPIP to initiate the reaction.

  • Measurement: Measure the decrease in absorbance at 600 nm over time, which indicates the reduction of DCPIP by SDH activity.

  • Data Analysis: Calculate the rate of DCPIP reduction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Insect GABA Receptor Binding Assay ([³H]-Fipronil Displacement)

This protocol determines the binding affinity of test compounds to the insect GABA receptor by measuring the displacement of a radiolabeled ligand.

Materials and Reagents:

  • Insect neuronal membranes (e.g., from housefly heads)

  • [³H]-Fipronil (radioligand)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Unlabeled GABA (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude neuronal membrane fraction from the target insect.

  • Assay Setup: In microcentrifuge tubes, combine the insect neuronal membranes, a fixed concentration of [³H]-Fipronil, and varying concentrations of the test compound in Tris-HCl buffer.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration required to displace 50% of the specific binding of [³H]-Fipronil. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by pyrazole-based agrochemicals and a typical experimental workflow.

HPPD_Inhibition_Pathway cluster_downstream Downstream Effects Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Tyrosine Aminotransferase HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Catalysis Bleaching Plant Bleaching & Death Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Pyrazole_Herbicide Pyrazole Herbicides Pyrazole_Herbicide->HPPD Inhibition

Caption: Inhibition of the HPPD enzyme by pyrazole herbicides disrupts carotenoid biosynthesis, leading to chlorophyll degradation and plant death.

SDHI_Fungicide_Action cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate SDH Complex II (SDH) Succinate->SDH ComplexI Complex I ATP_Synthase ATP Synthase ComplexI->ATP_Synthase Proton Gradient Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone SDH->ATP_Synthase Proton Gradient SDH->Ubiquinone No_ATP ATP Depletion & Fungal Cell Death ComplexIII Complex III ComplexIII->ATP_Synthase Proton Gradient CytochromeC Cyt c ComplexIII->CytochromeC ComplexIV Complex IV ComplexIV->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP Ubiquinone->ComplexIII CytochromeC->ComplexIV Pyrazole_Fungicide Pyrazole-Carboxamide Fungicides (SDHIs) Pyrazole_Fungicide->SDH Inhibition

Caption: Pyrazole-based SDHI fungicides block the electron transport chain at Complex II, halting ATP production and causing fungal cell death.

GABA_Receptor_Antagonism GABA GABA Receptor GABA Receptor Chloride (Cl⁻) Channel GABA->Receptor:c Binds Chloride_Influx Cl⁻ Influx Receptor->Chloride_Influx Channel Opens No_Influx Cl⁻ Influx Blocked Receptor->No_Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Fipronil Fipronil (Pyrazole Insecticide) Fipronil->Receptor:c Blocks Channel Hyperexcitation Hyperexcitation & Paralysis No_Influx->Hyperexcitation

Caption: Fipronil, a pyrazole insecticide, blocks the GABA-gated chloride channel, leading to neuronal hyperexcitation and insect paralysis.

Experimental_Workflow_Cross_Reactivity cluster_workflow Cross-Reactivity Assessment Workflow Start Select Pyrazole Agrochemical and Analogs/Alternatives Assay_Selection Choose Relevant Bioassay (e.g., Enzyme Inhibition, Receptor Binding) Start->Assay_Selection Dose_Response Perform Dose-Response Experiments Assay_Selection->Dose_Response Data_Collection Collect Quantitative Data (IC50 / EC50 / Ki) Dose_Response->Data_Collection Analysis Comparative Data Analysis Data_Collection->Analysis Off_Target Assess Off-Target Effects (Optional) Analysis->Off_Target Conclusion Determine Cross-Reactivity Profile and Selectivity Analysis->Conclusion Off_Target->Conclusion

Caption: A generalized workflow for assessing the cross-reactivity of pyrazole-based agrochemicals.

References

Benchmarking New Pyrazole Derivatives Against Existing Commercial Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous commercially successful drugs. The continued exploration of new pyrazole derivatives is a vibrant area of research, yielding compounds with promising activity against a range of biological targets. This guide provides an objective comparison of recently developed pyrazole derivatives against established commercial products, supported by experimental data to inform further research and development.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of new pyrazole derivatives compared to relevant commercial drugs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of Anticancer Pyrazole Derivatives vs. Commercial Drugs

This table compares the cytotoxic effects of new pyrazole derivatives against various cancer cell lines with the commercial drugs Celecoxib and Ruxolitinib.

Compound/DrugTarget/MechanismCell LineCancer TypeIC50 (µM)Reference
New Pyrazole Derivative 1 CDK2 InhibitorMCF-7Breast Cancer8.03[1]
New Pyrazole Derivative 2 EGFR InhibitorA549Lung Cancer6.13[2]
New Pyrazole Derivative 3 Tubulin Polymerization InhibitorK562Leukemia0.021[3]
New Pyrazole Derivative 4 DNA Binding AgentHeLaCervical Cancer4.06-4.24[3]
New Pyrazole Derivative 5 Topoisomerase I InhibitorA549Lung Cancer4.63-5.54[3]
Celecoxib COX-2 InhibitorMCF-7Breast Cancer25.2[4]
K562Leukemia46[5]
Ruxolitinib JAK1/JAK2 InhibitorK562Leukemia20[6]
Ba/F3 (JAK2 V617F+)Pro-B-cell lymphoma0.127[7]
Table 2: VEGFR-2 Inhibition of New Pyrazole Derivatives vs. Commercial Drugs

This table compares the in vitro VEGFR-2 kinase inhibitory activity of new pyrazole derivatives with the commercial multi-kinase inhibitor, Sorafenib.

Compound/DrugTargetIC50 (nM)Reference
New Pyrazole Derivative 6 VEGFR-2190[8]
New Pyrazole Derivative 7 VEGFR-221[9]
Sorafenib VEGFR-2, PDGFR, RAF90[10]
Cabozantinib VEGFR-2, MET, RET0.035[11]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the signaling pathways targeted by the benchmarked commercial products.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

ruxolitinib_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits JAK1/JAK2, blocking the JAK/STAT signaling pathway.[6]

sildenafil_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting relaxation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.

Workflow:

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add pyrazole derivative (serial dilutions) seed_cells->add_compound incubate Incubate (e.g., 48-72 hours) add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance (570 nm) solubilize->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Workflow:

kinase_assay_workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor dilutions start->prepare_reagents add_inhibitor Add inhibitor to reaction wells prepare_reagents->add_inhibitor add_kinase Add kinase add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP/substrate mix pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detect_signal Detect signal (e.g., fluorescence) stop_reaction->detect_signal calculate_ic50 Calculate IC50 detect_signal->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (Example: TR-FRET Assay):

  • Reagent Preparation: Prepare solutions of the kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound in kinase assay buffer.

  • Assay Plate Preparation: Add the test compound dilutions to the wells of a low-volume 384-well plate.

  • Kinase Addition: Add the kinase solution to each well and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Detection: Stop the reaction and detect the phosphorylated product by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition and Analysis: After another incubation period, read the plate on a TR-FRET enabled microplate reader. Calculate the ratio of the acceptor (APC) and donor (europium) fluorescence. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Workflow:

tubulin_assay_workflow start Start prepare_reagents Prepare tubulin, GTP, and inhibitor dilutions start->prepare_reagents add_inhibitor Add inhibitor to pre-warmed plate prepare_reagents->add_inhibitor add_tubulin Add ice-cold tubulin/GTP mix add_inhibitor->add_tubulin monitor_polymerization Monitor absorbance (340nm) at 37°C over time add_tubulin->monitor_polymerization analyze_data Analyze polymerization curves and calculate IC50 monitor_polymerization->analyze_data end End analyze_data->end

Caption: Workflow for a tubulin polymerization inhibition assay.

Detailed Protocol (Turbidity-Based):

  • Reagent Preparation: Resuspend purified tubulin in a general tubulin buffer on ice. Prepare a solution of GTP. Prepare serial dilutions of the test compound.

  • Assay Plate Preparation: Pre-warm a 96-well plate to 37°C. Add the test compound dilutions to the appropriate wells. Include a vehicle control and a known inhibitor (e.g., nocodazole) and promoter (e.g., paclitaxel) of tubulin polymerization as controls.

  • Reaction Initiation: On ice, prepare a reaction mix containing tubulin and GTP. To initiate polymerization, add the cold reaction mix to the wells of the pre-warmed plate.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration. Plot the Vmax or Amax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedures is essential for maintaining a safe research environment and complying with regulatory standards.

Key Safety and Hazard Information

Understanding the intrinsic hazards of a substance is the first step toward safe handling and disposal. Based on data from analogous compounds, this compound is expected to possess the following hazard classifications.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Respiratory IrritationH335May cause respiratory irritation.[1][3]

Signal Word: Warning[1][2]

GHS Pictogram:

alt text

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be conducted in accordance with institutional guidelines and governmental regulations. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Conduct all operations involving the open chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Identification and Segregation:

  • This compound must be treated as hazardous waste.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

3. Waste Collection and Containerization:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a clearly labeled, sealable, and chemically compatible container.

  • The container label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation.

4. Disposal Pathway:

  • The disposal of this chemical waste must be managed by a licensed hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste.

  • Some regulations may permit on-site treatment to render the waste non-hazardous; however, this must be done in strict accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) and is generally reserved for facilities with the appropriate permits.[4]

  • A common disposal method for this type of organic compound is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[5]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your EHS department.

6. Regulatory Compliance:

  • All hazardous waste disposal activities are governed by local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

  • Maintain meticulous records of all hazardous waste generated and disposed of, including manifests that track the waste from your facility to the final disposal site.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Process start Start: Have Waste Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container collect_waste Collect Waste Chemical and Contaminated Materials container->collect_waste seal_label Seal and Ensure Proper Labeling collect_waste->seal_label storage Store in Designated Secure Waste Area seal_label->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup Arrange for Licensed Hazardous Waste Pickup ehs_contact->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol [1]
AppearanceSolid
Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

  • Harmful if Swallowed: Harmful if swallowed.[2]

Signal Word: Warning[1][3]

Hazard Pictogram:

  • Exclamation Mark (GHS07)[2][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or a face shield that meets ANSI Z.87.1 1989 standard.[5]
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber).[2][6] Inspect gloves for holes or degradation before each use.[7]
Body Protection A laboratory coat (Nomex® recommended) buttoned and fitting properly to cover as much skin as possible.[5] For larger quantities or where splashing is likely, a chemical-resistant apron should be worn.[6]
Respiratory Protection If dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] All work with this solid should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[6][8]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5][9]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All manipulations of this compound should be performed in a properly functioning chemical fume hood.[6][7]

  • Ensure an eyewash station and safety shower are readily accessible.[10][11]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Minimize dust generation and accumulation.[10]

  • Wash hands thoroughly after handling the material.[3][12]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4][12]

3. Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[2][10][12]

  • Store below eye level.[8][9]

  • Segregate from incompatible materials such as strong oxidizing agents.[11]

Disposal Plan

Waste Segregation and Collection:

  • As a halogenated organic compound, this chemical waste must be segregated from non-halogenated waste streams.[13][14]

  • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the chemical name.[15]

Disposal Method:

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • All disposal must be in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.[3]

Emergency Procedures

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[9]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up, don the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[10]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][16]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][16]

Diagrams

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Fume Hood Select_PPE->Prepare_Work_Area Locate_Safety_Equipment Locate Eyewash/Shower Prepare_Work_Area->Locate_Safety_Equipment Don_PPE Don PPE Weigh_and_Transfer Weigh and Transfer in Fume Hood Don_PPE->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Clean_Equipment Decontaminate Equipment Perform_Experiment->Clean_Equipment Segregate_Waste Segregate Halogenated Waste Clean_Equipment->Segregate_Waste Dispose_Waste Store Waste for Licensed Disposal Segregate_Waste->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for the safe handling of the specified chemical.

Emergency_Response_Plan Emergency Response Plan cluster_spill Spill Response cluster_exposure Personal Exposure Incident Incident Occurs (Spill or Exposure) Alert_Spill Alert Others Incident->Alert_Spill Remove_from_Source Remove from Exposure Source Incident->Remove_from_Source Don_PPE_Spill Don PPE Alert_Spill->Don_PPE_Spill Contain_Spill Contain & Clean Spill Don_PPE_Spill->Contain_Spill Dispose_Spill_Waste Dispose of Cleanup Materials Contain_Spill->Dispose_Spill_Waste Administer_First_Aid Administer First Aid (Flush Skin/Eyes, Fresh Air) Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention

Caption: Logical flow for responding to spills or personal exposure incidents.

References

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